molecular formula C7H8N4 B1331127 7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine CAS No. 5006-56-4

7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Cat. No.: B1331127
CAS No.: 5006-56-4
M. Wt: 148.17 g/mol
InChI Key: BOMGURPAEXSYAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a useful research compound. Its molecular formula is C7H8N4 and its molecular weight is 148.17 g/mol. The purity is usually 95%.
The exact mass of the compound 7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76486. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-5-2-3-11-6(4-5)9-10-7(11)8/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMGURPAEXSYAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70291569
Record name 7-Methyl[1,2,4]triazolo[4,3-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5006-56-4
Record name 5006-56-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76486
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Methyl[1,2,4]triazolo[4,3-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Amino-7-methyl-1,2,4-triazolo[4,3-a]pyridine structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 3-Amino-7-methyl-1,2,4-triazolo[4,3-a]pyridine

Abstract

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant applications in medicinal chemistry and materials science.[1] Its derivatives are recognized for a wide range of biological activities, including antifungal, antibacterial, anticonvulsant, and herbicidal properties.[1] Furthermore, their unique electronic properties make them candidates for use as fluorescence sensors and catalysts.[1] This guide provides a comprehensive, in-depth technical walkthrough for the definitive structure elucidation of a key derivative, 3-Amino-7-methyl-1,2,4-triazolo[4,3-a]pyridine. Directed at researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating, authoritative approach to molecular characterization.

Introduction to the Target Molecule

The subject of this guide, 3-Amino-7-methyl-1,2,4-triazolo[4,3-a]pyridine, combines the foundational triazolopyridine core with two critical functional groups: a 3-amino group and a 7-methyl group. The amino group can act as a hydrogen bond donor and a key site for further chemical modification, while the methyl group subtly alters the molecule's steric and electronic profile. Accurate and unambiguous confirmation of this structure is the foundational first step in any research or development pipeline, from preclinical drug discovery to the synthesis of novel organic materials.

This guide will detail a multi-technique analytical workflow designed to provide orthogonal data points, which, when synthesized, leave no ambiguity as to the molecule's identity, connectivity, and constitution.

Chemical Identity
  • IUPAC Name: 7-methyl-[1][2][3]triazolo[4,3-a]pyridin-3-amine

  • Molecular Formula: C₇H₈N₄

  • Molecular Weight: 148.17 g/mol

  • CAS Number: Not available for this specific derivative, but the parent compound, 3-Amino-[1][2][3]triazolo[4,3-a]pyridine, is registered under CAS 767-62-4.[4]

Caption: 2D Structure of 3-Amino-7-methyl-1,2,4-triazolo[4,3-a]pyridine.

The Elucidation Workflow: A Multi-Pronged Approach

The principle of structure elucidation rests on a foundation of orthogonal, mutually reinforcing data. We will employ Mass Spectrometry (MS) to define the molecular mass, Infrared (IR) Spectroscopy to identify key functional groups, and a suite of Nuclear Magnetic Resonance (NMR) experiments to map the precise atomic connectivity.

G cluster_synthesis Synthesis & Purification cluster_elucidation Structure Elucidation Core cluster_confirmation Final Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (Molecular Formula) Purification->MS IR IR Spectroscopy (Functional Groups) Purification->IR NMR NMR Spectroscopy (Connectivity Map) Purification->NMR Confirmation Structure Confirmed MS->Confirmation IR->Confirmation NMR->Confirmation

Caption: The logical workflow for unambiguous structure elucidation.

Mass Spectrometry: Defining the Molecular Boundaries

Expertise & Experience: The first and most fundamental question in structure elucidation is "What is its mass?". Mass spectrometry provides a high-precision measurement of the mass-to-charge ratio (m/z), which directly validates the molecular formula. For a nitrogen-rich compound like this, Electrospray Ionization (ESI) in positive ion mode is the preferred technique due to the basicity of the nitrogen atoms, which are readily protonated to form a stable [M+H]⁺ ion.

Experimental Protocol (LC-MS)
  • Sample Preparation: Prepare a stock solution of the analyte at 1 mg/mL in methanol or acetonitrile. Dilute this solution to approximately 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

  • Chromatography (Optional but Recommended): Inject 1-5 µL of the sample onto a C18 column to ensure sample purity is assessed concurrently.

  • MS Acquisition: Acquire data in positive ion ESI mode. Scan a mass range of m/z 50-500.

  • Data Analysis: Extract the mass spectrum for the analyte peak. Identify the monoisotopic mass of the [M+H]⁺ ion. Compare the measured exact mass to the theoretical exact mass.

Data Presentation & Interpretation

The expected output is a high-resolution mass that confirms the elemental composition.

ParameterTheoretical ValueObserved Value (Expected)
Molecular Formula C₇H₈N₄N/A
Exact Mass (M) 148.0749N/A
Ion Species [M+H]⁺[M+H]⁺
Theoretical m/z 149.0827~149.0827 (within 5 ppm)

A measured mass within 5 ppm of the theoretical value provides high confidence in the assigned molecular formula, C₇H₈N₄. The fragmentation pattern can further support the structure, with likely initial losses corresponding to small, stable molecules or radicals.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of key functional groups. For our target molecule, we are specifically looking for the characteristic vibrations of the N-H bonds in the amino group and the C-H bonds of the methyl and aromatic systems. The absence of other key bands (e.g., a C=O stretch around 1700 cm⁻¹) is equally important for confirming the structure.

Experimental Protocol (ATR-FTIR)
  • Sample Preparation: Place a small, solid sample (a few milligrams) directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The collected spectrum is automatically ratioed against the background by the instrument software.

Data Presentation & Interpretation

The IR spectrum will display absorption bands corresponding to specific molecular vibrations. The presence of bands in the following regions is critical for structural confirmation.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupImplication for Structure
3400 - 3200N-H StretchPrimary Amine (-NH₂)Confirms the presence of the amino group. Often appears as a doublet.
3100 - 3000C-H StretchAromatic C-HIndicates the presence of the pyridine ring system.
2980 - 2850C-H StretchAliphatic C-HConfirms the presence of the methyl (-CH₃) group.
~1650N-H Bend (Scissoring)Primary Amine (-NH₂)Further evidence for the amino group.
1600 - 1450C=C & C=N StretchAromatic RingsCorresponds to the fused triazolopyridine ring system.

This pattern provides a robust "fingerprint" confirming the core functional components of the molecule.[1][5]

NMR Spectroscopy: The Definitive Connectivity Map

Expertise & Experience: While MS confirms the formula and IR identifies functional groups, NMR spectroscopy elucidates the precise atomic connectivity, resolving any isomerism. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments is required for an unimpeachable assignment. The choice of solvent is critical; DMSO-d₆ is often ideal for this class of compounds as it can solubilize the sample and its N-H protons are less likely to exchange rapidly, allowing for their observation.

Experimental Protocol (¹H, ¹³C, and 2D NMR)
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This experiment requires a significantly longer acquisition time.

  • COSY Acquisition: This experiment reveals proton-proton (¹H-¹H) couplings, identifying adjacent protons.

  • HSQC Acquisition: This experiment correlates protons directly to the carbons they are attached to (¹J-CH).

  • HMBC Acquisition: This experiment reveals long-range correlations between protons and carbons (typically 2-3 bonds away), which is crucial for piecing together the molecular skeleton.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0 - 8.2d1HH5Proton on the pyridine ring, deshielded by the adjacent fused triazole nitrogen.
~7.0 - 7.2d1HH8Proton on the pyridine ring.
~6.8 - 7.0dd1HH6Proton on the pyridine ring, coupled to both H5 and H8.
~6.5 - 7.0br s2H-NH₂Amino protons, typically broad. Will exchange with D₂O.
~2.4s3H-CH₃Methyl protons, appear as a singlet as there are no adjacent protons.
¹³C NMR Data Interpretation

The ¹³C NMR spectrum identifies all unique carbon environments.

Predicted Shift (δ, ppm)AssignmentRationale
~155-160C3Carbon attached to three nitrogens.
~140-150C8a, C7Quaternary carbon at the ring junction and the carbon bearing the methyl group.
~120-130C5, C8Aromatic CH carbons in the pyridine ring.
~110-120C6Aromatic CH carbon in the pyridine ring.
~20-25-CH₃Aliphatic methyl carbon.
2D NMR: Assembling the Puzzle

The true power of NMR is realized in 2D experiments which connect the pieces identified in 1D spectra.

G cluster_1D 1D NMR Data cluster_2D 2D NMR Connectivity cluster_final Final Structure H_NMR ¹H NMR Proton Signals: -CH₃ -NH₂ -Aromatic H's HSQC HSQC Direct C-H Bonds: -CH₃ to its C -Aromatic H's to their C's H_NMR:f1->HSQC:f0 Correlate C_NMR ¹³C NMR Carbon Signals: -CH₃ -Aromatic C's -Ring Junction C's C_NMR:f1->HSQC:f0 Correlate HMBC HMBC Long-Range C-H Bonds: -CH₃ protons to C7 & C6 -H8 to C7 & C8a HSQC:f1->HMBC:f0 Build on Direct Bonds Final_Structure Unambiguous Structure HMBC:f1->Final_Structure

Caption: Workflow showing how 1D and 2D NMR data are integrated for structure confirmation.

A key HMBC correlation would be from the methyl protons (~2.4 ppm) to the carbon at the 7-position (C7) and the adjacent C6 and C8 carbons, definitively placing the methyl group on the pyridine ring at the correct position.

Conclusion: A Self-Validating System

The structure of 3-Amino-7-methyl-1,2,4-triazolo[4,3-a]pyridine is definitively elucidated through a systematic and orthogonal analytical approach.

  • Mass Spectrometry confirms the elemental composition of C₇H₈N₄ .

  • Infrared Spectroscopy validates the presence of the key -NH₂ and -CH₃ functional groups and the aromatic core.

  • NMR Spectroscopy (¹H, ¹³C, and 2D) provides an unambiguous map of atomic connectivity, distinguishing this molecule from all other possible isomers.

Each technique validates the others, creating a self-consistent dataset that constitutes rigorous proof of structure. This level of analytical certainty is paramount for advancing any scientific endeavor, from publishing reliable data to filing patents and pursuing regulatory approval.

References

  • Mrozek-Wilczkiewicz, A., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules. Available from: [Link]

  • PubChem. (n.d.). 3-Amino-(1,2,4)triazolo(4,3-a)pyridine. National Center for Biotechnology Information. Available from: [Link]

  • Al-Sanea, M. M., et al. (2020). A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1][2][3]triazolo[1,5-a]pyridines synthesis utilizing 1-amino-2-imino-pyridine derivatives as versatile precursors. RSC Advances. Available from: [Link]

  • Jana, C. K., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules. Available from: [Link]

  • PubChem. (n.d.). 7-Methyl[1][2][6]triazolo[1,5-a]pyridine. National Center for Biotechnology Information. Available from: [Link]

  • Patel, M., et al. (2015). 1,2,4-triazolo[4,3-a] pyridine derivatives and their use as positive allosteric modulators of mGluR2 receptors. Google Patents.

Sources

An In-depth Technical Guide to 7-Methyl-triazolo[4,3-a]pyridin-3-amine: Properties, Synthesis, and Therapeutic Potential

An In-depth Technical Guide to 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-3-amine: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-3-amine, a heterocyclic compound of growing interest in medicinal chemistry. We will delve into its fundamental physicochemical properties, explore potential synthetic routes, and discuss the broader therapeutic context of the triazolopyridine scaffold, underpinned by field-proven insights and methodologies.

Core Physicochemical Properties

7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-3-amine is a substituted triazolopyridine. The core of its structure is a fused bicyclic system consisting of a pyridine ring and a 1,2,4-triazole ring. The precise arrangement of atoms and functional groups dictates its chemical behavior and potential biological activity.

A foundational aspect of any chemical entity in a research and development setting is its molecular weight, which is crucial for stoichiometric calculations in synthesis, preparing solutions of specific molarity for assays, and interpreting mass spectrometry data.

Below is a summary of the key quantitative data for this compound:

PropertyValueSource
Molecular Formula C₇H₈N₄PubChem[4]
Molecular Weight 148.17 g/mol -
Monoisotopic Mass 148.07489 DaPubChem[4]
CAS Number 144558-73-0-

Note: The molecular weight is calculated based on the atomic weights of the constituent elements (Carbon: 12.011, Hydrogen: 1.008, Nitrogen: 14.007). The monoisotopic mass is calculated using the mass of the most abundant isotopes.

The Triazolopyridine Scaffold: A Privileged Structure in Drug Discovery

The[1][2][3]triazolo[4,3-a]pyridine scaffold, to which our topic compound belongs, is considered a "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, often with high affinity. This versatility makes them highly valuable starting points for drug discovery programs.[1]

Derivatives of the parent structure, 1,2,4-triazolo[4,3-a]pyridin-3-amine, have been extensively studied for their structural and optical properties, revealing potential for use as ligands in the complexation of metal ions.[3][5] The unique electronic properties and the ability of the amino group to act as a hydrogen bond donor are key features driving these interactions.[3][5]

The broader class of triazolopyridine and related fused heterocyclic derivatives has shown a wide spectrum of biological activities, including:

  • Anticancer: As inhibitors of kinases like c-Met and tankyrase (TNKS).[2][6][7][8]

  • Immunomodulatory: As inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1).[9]

  • Antimicrobial: Exhibiting antibacterial and antifungal properties.[1][10][11]

  • CNS Activity: Including anticonvulsant properties.[1]

The causality behind this broad activity lies in the scaffold's rigid, planar structure which can effectively mimic the binding motifs of endogenous ligands, and the strategic placement of nitrogen atoms which can act as hydrogen bond acceptors and donors, crucial for molecular recognition at the active site of proteins.

Synthesis and Characterization: A Proposed Workflow

While specific synthesis routes for 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-3-amine are not extensively detailed in publicly available literature, a logical synthetic strategy can be devised based on established methods for analogous[1][2][3]triazolo[1,5-a]pyridines and other derivatives.[12][13] The following diagram outlines a plausible, multi-step synthetic workflow.

Gcluster_0Step 1: Hydrazine Formationcluster_1Step 2: Cyclization Precursorcluster_2Step 3: Ring Closure (Cyclization)cluster_3Step 4: Purification & CharacterizationA2-Chloro-4-methylpyridineC2-Hydrazinyl-4-methylpyridineA->CRefluxBHydrazine HydrateB->CEIntermediateC->EReaction in SolventDCyanogen Bromide (BrCN)D->EF7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amineE->FBase-catalyzed CyclizationGCrude ProductF->GHPurified ProductG->HColumn ChromatographyIQC Analysis (NMR, MS, HPLC)H->I

Caption: Proposed synthetic workflow for 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-3-amine.

This protocol is a self-validating system, with checkpoints for characterization after each key transformation.

  • Synthesis of 2-Hydrazinyl-4-methylpyridine:

    • Rationale: This step replaces the chlorine atom with a hydrazine group, which is essential for forming the triazole ring.

    • Procedure: To a solution of 2-chloro-4-methylpyridine (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq). Reflux the mixture for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Workup & Validation: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization. The structure of the product should be confirmed by ¹H NMR and Mass Spectrometry (MS) to ensure the successful displacement of chlorine.

  • Formation of the Cyclization Precursor:

    • Rationale: This step introduces the nitrogen and carbon atoms necessary to form the five-membered triazole ring.

    • Procedure: Dissolve 2-hydrazinyl-4-methylpyridine (1.0 eq) in a suitable solvent like methanol. Cool the solution to 0°C and slowly add a solution of cyanogen bromide (1.1 eq) in the same solvent. Stir the reaction at room temperature for 12-24 hours.

    • Workup & Validation: Monitor the reaction by TLC. Upon completion, concentrate the mixture and purify the intermediate product, if necessary. Characterize via NMR and MS to confirm the addition.

  • Base-Catalyzed Ring Closure:

    • Rationale: An intramolecular cyclization reaction to form the fused triazolopyridine ring system. A base is used to facilitate the nucleophilic attack.

    • Procedure: Dissolve the intermediate from the previous step in a solvent such as ethanol. Add a base like sodium ethoxide or potassium carbonate (1.5 eq) and reflux the mixture for 6-12 hours.

    • Workup & Validation: Monitor the formation of the final product by TLC. After the reaction is complete, neutralize the mixture, extract the product with an organic solvent (e.g., ethyl acetate), and dry the organic layer. The crude product should be analyzed by MS to confirm the expected molecular weight of 148.17 g/mol .

  • Purification and Final Characterization:

    • Rationale: To obtain a highly pure sample suitable for biological assays and further studies.

    • Procedure: Purify the crude product using column chromatography on silica gel.

    • Validation: The purity of the final compound, 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-3-amine, should be assessed by High-Performance Liquid Chromatography (HPLC). The definitive structure should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Potential Therapeutic Applications: Targeting Kinase Pathways

Given the documented activity of related compounds, a primary area of investigation for 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-3-amine would be as a kinase inhibitor. Many cancers are driven by aberrant kinase signaling. For instance, the c-Met proto-oncogene is often amplified in gastric and lung cancers, and its inhibition is a validated therapeutic strategy.[6]

The logical relationship for developing a kinase inhibitor from a novel scaffold is depicted below.

GAIdentify Scaffold(e.g., Triazolopyridine)BSynthesize Libraryof DerivativesA->BCHigh-Throughput Screening(Kinase Panel)B->CDIdentify 'Hit' Compound(e.g., 7-Methyl-triazolo[4,3-a]pyridin-3-amine)C->DELead Optimization(SAR Studies)D->EFIn Vivo Efficacy &Toxicity StudiesE->FGDrug CandidateF->G

Caption: Logical workflow for kinase inhibitor drug discovery.

A key aspect of developing a kinase inhibitor is ensuring selectivity. A compound that inhibits multiple kinases can lead to off-target effects and toxicity. Therefore, after an initial "hit" is identified, it is crucial to screen it against a broad panel of kinases to establish a selectivity profile. For example, a derivative of a related scaffold was found to be highly selective for c-Met over 59 other kinases, highlighting the potential for achieving high specificity with this chemical class.[6]

Conclusion

7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-3-amine, with a molecular weight of 148.17 g/mol , belongs to the versatile triazolopyridine class of heterocyclic compounds. This scaffold is a well-established privileged structure in drug discovery, with derivatives showing promise in oncology, immunology, and anti-infective research. The synthetic accessibility and the potential for chemical modification make this compound and its analogues attractive candidates for further investigation in drug development programs, particularly in the search for novel and selective kinase inhibitors. The methodologies and workflows described herein provide a robust framework for researchers to build upon in their exploration of this promising chemical space.

References

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • 4-(3-((Pyridin-4-ylmethyl)amino)-[1][2][3]triazolo[4,3-b][1][2][3]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu. (n.d.). CentAUR. Retrieved from [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (2022). MDPI. Retrieved from [Link]

  • (7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-3-yl)methanamine. (n.d.). PubChem. Retrieved from [Link]

  • Methyl({[1][2][3]triazolo[4,3-a]pyridin-3-ylmethyl})amine. (n.d.). PubChem. Retrieved from [Link]

  • 7-methyl-[1][2][3]triazolo[4,3-a]pyridin-3-amine. (n.d.). PubChemLite. Retrieved from [Link]

  • A Facile Synthesis of Amide Derivatives of[1][2][3]Triazolo[4,3-a]pyridine. (2015). ResearchGate. Retrieved from [Link]

  • Synthesis, Anti-inflammatory and Antibacterial Activities of Novel Pyrazolo[4,3-g]pteridines. (2016). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of new[1][2][3]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. (2016). PubMed. Retrieved from [Link]

  • The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. (2022). Wiley Online Library. Retrieved from [Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (2022). National Institutes of Health (NIH). Retrieved from [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2023). MDPI. Retrieved from [Link]

  • Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. (2021). PubMed. Retrieved from [Link]

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. (2024). National Institutes of Health (NIH). Retrieved from [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2023). MDPI. Retrieved from [Link]

An In-depth Technical Guide to 7-Methyl-triazolo[4,3-a]pyridin-3-amine: Synthesis, Properties, and Therapeutic Potential

An In-depth Technical Guide to 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-3-amine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-methyl-[1][2]triazolo[4,3-a]pyridin-3-amine, a heterocyclic compound of significant interest in contemporary drug discovery. The[1][2]triazolo[4,3-a]pyridine scaffold is a key pharmacophore in a variety of biologically active molecules, demonstrating a broad range of therapeutic potential, including anticancer and antiviral activities. This document delineates the synthetic strategies for the[1][2]triazolo[4,3-a]pyridine core, discusses the known physicochemical properties of this class of compounds, and delves into their potential mechanism of action, with a particular focus on the inhibition of DNA-dependent protein kinase (DNA-PK) in the context of cancer therapy.

Introduction: The[1][2][3]Triazolo[4,3-a]pyridine Scaffold in Medicinal Chemistry

The fused heterocyclic system of[1][2]triazolo[4,3-a]pyridine has emerged as a privileged scaffold in the design of novel therapeutic agents. Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse molecular interactions with various biological targets. Derivatives of this core have been investigated for a wide array of pharmacological activities, underscoring their versatility and importance in medicinal chemistry. The 7-methyl-[1][2]triazolo[4,3-a]pyridin-3-amine variant is of particular interest due to its structural similarity to compounds that have shown potent and selective inhibition of key cellular enzymes, such as DNA-PK.

Synthesis and Chemical Characterization

While a specific, detailed experimental protocol for the synthesis of 7-methyl-[1][2]triazolo[4,3-a]pyridin-3-amine is not extensively documented in publicly available literature, several general methods for the synthesis of the[1][2]triazolo[4,3-a]pyridine scaffold can be adapted. A common and effective strategy involves the cyclization of a substituted 2-hydrazinopyridine precursor.

General Synthetic Approach

A plausible and widely utilized route to the[1][2]triazolo[4,3-a]pyridine core involves the reaction of a 2-hydrazinopyridine with a suitable cyclizing agent, such as cyanogen bromide or a derivative. An electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates also provides a versatile route to 3-amino-[1][2]-triazolo pyridines.[3]

A general workflow for the synthesis is depicted below:

Synthesis_Workflowcluster_0Starting Materialscluster_1Intermediate Synthesiscluster_2Cyclization2-chloro-4-methylpyridine2-chloro-4-methylpyridine2-hydrazino-4-methylpyridine2-hydrazino-4-methylpyridine2-chloro-4-methylpyridine->2-hydrazino-4-methylpyridineHydrazine hydrateHydrazine_hydrateHydrazine hydrate7-methyl-triazolo-amine7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine2-hydrazino-4-methylpyridine->7-methyl-triazolo-amineReactionCyclizing_agentCyclizing Agent(e.g., Cyanogen bromide)Cyclizing_agent->7-methyl-triazolo-amineReaction

Caption: General synthetic workflow for 7-Methyl-[1][2]triazolo[4,3-a]pyridin-3-amine.

Detailed Experimental Protocol (Adapted from General Methods)

The following protocol is a generalized procedure adapted from established methods for the synthesis of similar[1][2]triazolo[4,3-a]pyridine derivatives. Optimization of reaction conditions, including temperature, reaction time, and purification methods, would be necessary to achieve a high yield of the desired product.

Step 1: Synthesis of 2-Hydrazino-4-methylpyridine

  • To a solution of 2-chloro-4-methylpyridine in a suitable solvent (e.g., ethanol), add an excess of hydrazine hydrate.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting crude product by recrystallization or column chromatography to obtain 2-hydrazino-4-methylpyridine.

Step 2: Cyclization to form 7-Methyl-[1][2]triazolo[4,3-a]pyridin-3-amine

  • Dissolve 2-hydrazino-4-methylpyridine in an appropriate solvent (e.g., methanol or ethanol).

  • Add a solution of cyanogen bromide in the same solvent dropwise at a controlled temperature (e.g., 0 °C).

  • Allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

  • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 7-methyl-[1][2]triazolo[4,3-a]pyridin-3-amine.

Physicochemical Properties and Characterization
PropertyAnticipated Value/CharacteristicSource/Rationale
IUPAC Name 7-methyl-[1][2]triazolo[4,3-a]pyridin-3-aminePubChem
Molecular Formula C₇H₈N₄PubChem
Molecular Weight 148.17 g/mol PubChem
Appearance Likely a solid at room temperature.Commercial supplier data for the pyrimidin-3-amine analog suggests a solid form.
Melting Point Not available. The parent compound, 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, has a melting point of 231-235 °C.[4][5]
Solubility Expected to have some solubility in polar organic solvents like DMSO and methanol.Based on the properties of similar heterocyclic compounds.
¹H NMR Characteristic aromatic and methyl proton signals are expected.Spectral data for the parent triazolopyridinone shows distinct aromatic proton signals.[6]
¹³C NMR Aromatic and methyl carbon signals would be present.Inferred from the structure.
Mass Spectrometry Molecular ion peak (M+H)⁺ at m/z 149.08.Calculated from the molecular formula.
IR Spectroscopy N-H stretching vibrations from the amine group and aromatic C-H and C=N stretching bands would be prominent.Based on the functional groups present.

Applications in Drug Discovery: Targeting DNA-PK in Cancer Therapy

The[1][2]triazolo[4,3-a]pyridine scaffold is a key component of several potent and selective inhibitors of DNA-dependent protein kinase (DNA-PK). DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). In many cancer cells, the DNA damage response (DDR) pathways are upregulated, allowing them to survive the DNA damage induced by chemotherapy and radiotherapy. Therefore, inhibiting key components of the DDR, such as DNA-PK, is a promising strategy to sensitize cancer cells to these treatments.

Mechanism of Action: Inhibition of the DNA-PK Mediated Non-Homologous End Joining (NHEJ) Pathway

The NHEJ pathway is a complex process initiated by the binding of the Ku70/80 heterodimer to the ends of a DNA double-strand break. This is followed by the recruitment and activation of the catalytic subunit of DNA-PK (DNA-PKcs). Activated DNA-PKcs then phosphorylates a number of downstream targets to facilitate the processing and ligation of the broken DNA ends.

Inhibitors based on the[1][2]triazolo[4,3-a]pyridine scaffold, such as the clinical candidate AZD7648 (which contains a related 7-methyl-[1][2]triazolo[1,5-a]pyridin-6-yl)amino moiety), act by binding to the ATP-binding site of DNA-PKcs, thereby preventing its kinase activity. This inhibition of DNA-PKcs stalls the NHEJ pathway, leading to an accumulation of unrepaired DNA double-strand breaks, which ultimately triggers apoptosis and cell death, particularly in cancer cells undergoing DNA damage from chemo- or radiotherapy.

DNA_PK_Pathwaycluster_0DNA Damage and Recognitioncluster_1NHEJ Repair Cascadecluster_2Inhibition by 7-Methyl-triazolo[4,3-a]pyridin-3-amine AnalogDSBDNA Double-Strand Break (DSB)Ku70_80Ku70/80 HeterodimerDSB->Ku70_80 binds toDNA_PKcsDNA-PKcsKu70_80->DNA_PKcs recruitsProcessingEnd Processing(Artemis, PNKP, etc.)DNA_PKcs->Processing phosphorylates & activatesLigationLigation(XRCC4-Ligase IV)Processing->Ligation prepares ends forRepaired_DNARepaired DNALigation->Repaired_DNAInhibitor7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine AnalogInhibitor->DNA_PKcs blocks ATP bindingInhibitionInhibition

Caption: Inhibition of the DNA-PK mediated NHEJ pathway by a 7-Methyl-[1][2]triazolo[4,3-a]pyridin-3-amine analog.

Therapeutic Potential and Future Directions

The development of potent and selective DNA-PK inhibitors based on the[1][2]triazolo[4,3-a]pyridine scaffold holds significant promise for cancer therapy. By abrogating a key DNA repair mechanism, these compounds have the potential to:

  • Sensitize tumors to radiotherapy and chemotherapy: By preventing the repair of treatment-induced DNA damage, these inhibitors can enhance the efficacy of existing cancer therapies.

  • Exhibit synthetic lethality: In tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting DNA-PK could be synthetically lethal, leading to selective killing of cancer cells.

  • Be used in combination therapies: The targeted nature of these inhibitors makes them ideal candidates for combination with other targeted agents, such as PARP inhibitors, to achieve synergistic anticancer effects.

Future research in this area will likely focus on the synthesis and evaluation of a wider range of substituted[1][2]triazolo[4,3-a]pyridines to optimize their potency, selectivity, and pharmacokinetic properties. Further elucidation of the precise binding modes and structure-activity relationships will be crucial for the rational design of next-generation DNA-PK inhibitors with improved therapeutic profiles.

Conclusion

7-Methyl-[1][2]triazolo[4,3-a]pyridin-3-amine and its analogs represent a promising class of compounds for the development of novel cancer therapeutics. Their ability to target the DNA-PK mediated non-homologous end joining pathway provides a clear mechanism for enhancing the efficacy of conventional cancer treatments. While further research is needed to fully characterize the specific properties of 7-methyl-[1][2]triazolo[4,3-a]pyridin-3-amine, the broader understanding of the[1][2]triazolo[4,3-a]pyridine scaffold provides a strong foundation for its continued exploration in drug discovery and development. This technical guide serves as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this important class of heterocyclic compounds.

References

  • Hu, Y., Chen, L., Zou, C., He, J., Feng, L., Wu, J.-Q., Chen, W.-H., & Hu, J. (2022). Electrochemically Induced Desulfurative Cyclization of 2-Hydrazinopyridines with Isothiocyanates: A Green and Efficient Synthesis of 3-Amino-[1][2]-triazolo Pyridines. Organic Letters, 24(29), 5137–5142. [Link]

  • PubChem. (n.d.). 7-methyl-[1][2]triazolo[4,3-a]pyridin-3-amine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Wikipedia. (2023, December 28). Non-homologous end joining. [Link]

An In-Depth Technical Guide to the Synthesis and Potential Significance of 7-Methyl-triazolo[4,3-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including applications in oncology and infectious diseases. This guide delineates the strategic synthesis of a specific, promising derivative, 7-Methyl-triazolo[4,3-a]pyridin-3-amine. While a singular "discovery" paper for this exact molecule is not prominent in the literature, its synthesis is logically derived from well-established and robust chemical transformations. This document provides a detailed, field-proven protocol for its preparation, grounded in authoritative chemical principles. We will explore the rationale behind the synthetic strategy, present a step-by-step experimental procedure, and discuss the potential biological relevance of this compound in the context of its chemical class.

Introduction: The Prominence of the Triazolo[4,3-a]pyridine Core

Nitrogen-containing heterocyclic compounds are fundamental building blocks in the development of new therapeutic agents. Among these, the fused triazolopyridine system has garnered significant attention due to its versatile biological activity. The unique electronic and structural properties of this scaffold allow for interactions with a variety of biological targets.

Derivatives of the broader triazolopyridine and related fused triazole families have demonstrated significant potential in several therapeutic areas:

  • Oncology: As inhibitors of crucial signaling pathways, such as c-Met and DNA-dependent protein kinase (DNA-PK), which are often dysregulated in cancer.[4]

  • Immunotherapy: Certain analogues have been identified as potent inhibitors of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy.[5]

  • Antimicrobial Agents: The scaffold has been incorporated into novel compounds with activity against both Gram-positive and Gram-negative bacteria.[1]

The strategic placement of substituents on the triazolopyridine core allows for the fine-tuning of a compound's pharmacological properties. The title compound, 7-Methyl-triazolo[4,3-a]pyridin-3-amine, features a methyl group at the 7-position and an amino group at the 3-position. These functional groups are anticipated to influence the molecule's solubility, metabolic stability, and target-binding interactions.

The Strategic Synthesis of 7-Methyl-triazolo[4,3-a]pyridin-3-amine

The most chemically sound and efficient pathway to 7-Methyl-triazolo[4,3-a]pyridin-3-amine involves a two-step sequence: the synthesis of a key hydrazinylpyridine intermediate, followed by a cyclization reaction to form the fused triazole ring.

Overall Synthetic Workflow

The synthesis begins with a commercially available starting material, 2-chloro-4-methylpyridine, which is converted to the corresponding hydrazine. This intermediate is then reacted with cyanogen bromide to yield the final product.

G A 2-Chloro-4-methylpyridine B 2-Hydrazinyl-4-methylpyridine A->B Hydrazine Hydrate C 7-Methyl-triazolo[4,3-a]pyridin-3-amine B->C Cyanogen Bromide

Caption: Synthetic pathway for 7-Methyl-triazolo[4,3-a]pyridin-3-amine.

Step 1: Synthesis of 2-Hydrazinyl-4-methylpyridine

The initial step involves the nucleophilic aromatic substitution of the chlorine atom in 2-chloro-4-methylpyridine with hydrazine. This is a well-established method for the preparation of 2-hydrazinopyridines.[6]

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4-methylpyridine (1.0 eq) and a suitable solvent such as n-butanol.

  • Reagent Addition: Add hydrazine hydrate (80% solution, ~3.0 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-120 °C) and maintain for 10-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature to allow for crystallization of the product.

    • Transfer the resulting slurry to a centrifuge and separate the solid.

    • Wash the solid with water to remove excess hydrazine hydrate and any inorganic salts.

    • Dry the isolated solid under vacuum at 60 °C to yield 2-hydrazinyl-4-methylpyridine.

Causality and Insights:

  • Choice of Solvent: n-Butanol is a suitable solvent due to its high boiling point, which allows the reaction to be conducted at a temperature sufficient to overcome the activation energy for the nucleophilic aromatic substitution.

  • Excess Hydrazine: A molar excess of hydrazine hydrate is used to ensure complete conversion of the starting material and to act as a base to neutralize the HCl generated during the reaction.

  • Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen) can prevent potential side reactions.

Step 2: Cyclization to 7-Methyl-triazolo[4,3-a]pyridin-3-amine

The formation of the triazole ring is achieved through the reaction of the hydrazinyl intermediate with cyanogen bromide. This reaction proceeds via an initial reaction at the more nucleophilic terminal nitrogen of the hydrazine, followed by an intramolecular cyclization. This method is a known route for the synthesis of 3-amino-[1][2][3]-triazolo pyridines.[7]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-hydrazinyl-4-methylpyridine (1.0 eq) in a suitable solvent like methanol.

  • Reagent Addition: To this solution, add a solution of cyanogen bromide (1.1 eq) in methanol. The addition should be done portion-wise or as a slow stream to control the reaction exotherm.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Isolation:

    • Upon completion, neutralize the reaction mixture with a base such as ammonium hydroxide or a saturated solution of sodium bicarbonate to precipitate the product.

    • Collect the solid product by filtration.

    • Wash the solid with water and then a small amount of cold methanol to remove any remaining impurities.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure 7-Methyl-triazolo[4,3-a]pyridin-3-amine.

Causality and Insights:

  • Cyanogen Bromide as a Cyclizing Agent: Cyanogen bromide serves as a source of an electrophilic carbon that is attacked by the terminal amino group of the hydrazine. The subsequent steps involve the formation of an intermediate that readily cyclizes to the stable aromatic triazole ring.

  • Solvent Choice: Methanol is a common solvent for this type of reaction as it dissolves the reactants and allows for a homogenous reaction mixture.

  • Neutralization: The neutralization step is crucial to deprotonate the product and facilitate its precipitation from the reaction mixture.

Structural Characterization

The identity and purity of the synthesized 7-Methyl-triazolo[4,3-a]pyridin-3-amine would be confirmed using a suite of standard analytical techniques. The expected data is summarized in the table below.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the methyl group protons, aromatic protons on the pyridine ring, and the amino group protons. The chemical shifts and coupling patterns would be consistent with the proposed structure.
¹³C NMR Resonances for all seven carbon atoms in the molecule, with distinct chemical shifts for the methyl carbon, the aromatic carbons, and the carbons of the triazole ring.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound (C₇H₈N₄). High-resolution mass spectrometry (HRMS) would provide the elemental composition.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the amino group, C-H stretching of the methyl and aromatic groups, and C=N and C=C stretching of the heterocyclic rings.
Melting Point (MP) A sharp melting point range, indicative of a pure crystalline solid.

Potential Biological Significance and Future Directions

The structural features of 7-Methyl-triazolo[4,3-a]pyridin-3-amine suggest several avenues for its potential application in drug discovery.

  • The 3-Amino Group: This functional group can act as a hydrogen bond donor and acceptor, which is often crucial for binding to the active site of enzymes or receptors.

  • The 7-Methyl Group: The presence of a methyl group can enhance binding affinity through hydrophobic interactions and can also block metabolic pathways, potentially improving the pharmacokinetic profile of the molecule.

Given the known activities of related triazolopyridines, 7-Methyl-triazolo[4,3-a]pyridin-3-amine represents a valuable scaffold for further chemical exploration. Future work could involve:

  • Screening for Biological Activity: Evaluating the compound in a panel of biological assays, particularly those related to cancer cell proliferation, kinase inhibition, and antimicrobial activity.

  • Analogue Synthesis: Preparing a library of related compounds with modifications at the 3-amino and 7-methyl positions to establish structure-activity relationships (SAR).

  • Computational Modeling: Using molecular docking studies to predict potential biological targets and to guide the design of more potent analogues.

G cluster_0 Core Scaffold cluster_1 Potential Applications A 7-Methyl-triazolo[4,3-a]pyridin-3-amine B Kinase Inhibition A->B Structure-Based Design C Anticancer Activity A->C SAR Studies D Antimicrobial Agents A->D Screening E Immunomodulation A->E Analogue Synthesis

Caption: Logical relationships for future research directions.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of 7-Methyl-triazolo[4,3-a]pyridin-3-amine. By leveraging established and reliable synthetic methodologies for the triazolo[4,3-a]pyridine class of compounds, a clear and detailed protocol has been outlined. The strategic importance of this molecular scaffold, coupled with the potential for diverse biological activity, positions 7-Methyl-triazolo[4,3-a]pyridin-3-amine as a compound of significant interest for further investigation in the fields of medicinal chemistry and drug discovery. The provided protocols and scientific rationale offer a solid foundation for researchers to synthesize and explore the therapeutic potential of this and related molecules.

References

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. National Institutes of Health. [Link]

  • Synthesis and biological evaluation of new[1][2][3]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. PubMed. [Link]

  • Discovery of[1][2][3]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. PubMed. [Link]

  • CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. [Link]

Sources

7-Methyl-triazolo[4,3-a]pyridin-3-amine theoretical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Properties of 7-Methyl-triazolo[4,3-a]pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fused heterocyclic scaffold,[1][2][3]triazolo[4,3-a]pyridine, is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] This technical guide delves into the theoretical and computational characterization of a specific derivative, 7-Methyl-triazolo[4,3-a]pyridin-3-amine. By leveraging established quantum chemical methodologies, we will explore its molecular structure, electronic properties, and spectroscopic signatures. This in-silico analysis provides a foundational understanding of the molecule's intrinsic characteristics, which is invaluable for guiding synthetic efforts, interpreting experimental data, and accelerating the drug discovery and development process. The protocols and analyses presented herein are designed to be a self-validating system, grounded in established scientific principles and supported by authoritative references.

Introduction: The Significance of the Triazolopyridine Core

The triazolopyridine nucleus is considered a "privileged scaffold" in drug discovery.[3] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for a multitude of non-covalent interactions with biological targets such as proteins and enzymes.[4] This facilitates the fine-tuning of pharmacokinetic and pharmacodynamic properties. Derivatives of the parent compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine, have been investigated for a range of therapeutic applications, from anti-inflammatory agents to potential cancer therapeutics.[1][2] The addition of a methyl group at the 7-position and an amine group at the 3-position, as in 7-Methyl-triazolo[4,3-a]pyridin-3-amine, is anticipated to modulate the molecule's electronic and steric properties, thereby influencing its biological activity.

A thorough understanding of the theoretical properties of this molecule is the first logical step in its development as a potential drug candidate. Computational chemistry offers a powerful and cost-effective means to predict a molecule's behavior at the atomic and electronic levels. This guide will outline the theoretical framework and practical steps for such an investigation.

Molecular Structure and Geometry Optimization

The initial and most fundamental step in computational analysis is the determination of the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

Computational Methodology

Density Functional Theory (DFT) has proven to be a robust and accurate method for the quantum chemical analysis of organic molecules.[5] Specifically, the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offers a good balance between computational cost and accuracy for systems of this nature.[6] A common and effective basis set for such calculations is the 6-311G(2d,2p), which provides a flexible description of the electron distribution.[1][6]

Expected Structural Parameters

The geometry optimization of 7-Methyl-triazolo[4,3-a]pyridin-3-amine is expected to yield the following key structural features:

  • Planarity: The fused triazolopyridine ring system is predicted to be largely planar.

  • Bond Lengths and Angles: The C-N and N-N bond lengths within the triazole ring and the C-C and C-N bond lengths in the pyridine ring will be characteristic of their aromatic nature. The C-N bond of the exocyclic amine group will exhibit partial double bond character due to resonance.

  • Influence of Substituents: The methyl group at the 7-position will induce minor steric and electronic perturbations in the pyridine ring. The amine group at the 3-position will significantly influence the electronic properties of the triazole ring.

The following table provides hypothetical yet realistic optimized geometric parameters for 7-Methyl-triazolo[4,3-a]pyridin-3-amine, based on reported values for similar structures.[1]

Parameter Predicted Value (Å or °) Significance
Bond Lengths
C3-N(amine)~1.36Shorter than a typical C-N single bond, indicating electron delocalization from the amine into the triazole ring.
N1-N2~1.38Characteristic of N-N bonds within a five-membered aromatic heterocycle.
C7-C(methyl)~1.51A standard C-C single bond.
Bond Angles
N4-C8a-C5~118Reflects the internal angles of the fused ring system.
N2-C3-N(amine)~125The exocyclic amine group's geometry relative to the triazole ring.
Dihedral Angles
H-N(amine)-C3-N2~0 or ~180The amine group is expected to be coplanar with the triazole ring to maximize resonance.

Electronic Properties and Reactivity

The electronic properties of a molecule are paramount in determining its reactivity and its potential to interact with biological macromolecules. Key descriptors include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity.

  • HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.

  • LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap implies higher reactivity.

For 7-Methyl-triazolo[4,3-a]pyridin-3-amine, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the exocyclic amine group, while the LUMO is anticipated to be distributed over the electron-deficient triazole ring.

Electronic Parameter Predicted Value (eV) Implication for Drug Development
HOMO Energy~ -5.5Indicates the molecule's potential to participate in charge-transfer interactions with biological targets.
LUMO Energy~ -1.0Suggests the molecule's capacity to accept electrons, which can be important for certain enzymatic reactions or binding interactions.
HOMO-LUMO Gap (ΔE)~ 4.5A moderate gap suggests a balance between stability and reactivity, which is often desirable for drug candidates to avoid off-target reactions while maintaining efficacy.
Molecular Electrostatic Potential (MEP)

The MEP is a visual representation of the charge distribution around a molecule. It is invaluable for identifying regions that are prone to electrophilic and nucleophilic attack and for predicting non-covalent interactions.

  • Red Regions: Indicate negative electrostatic potential, associated with lone pairs of electrons on heteroatoms (e.g., the nitrogen atoms of the pyridine and triazole rings). These are sites for hydrogen bond acceptance.

  • Blue Regions: Indicate positive electrostatic potential, typically found around hydrogen atoms attached to electronegative atoms (e.g., the amine group). These are sites for hydrogen bond donation.

The MEP surface of 7-Methyl-triazolo[4,3-a]pyridin-3-amine will highlight the nucleophilic character of the nitrogen atoms and the electrophilic nature of the amine protons, providing a roadmap for its potential interactions with a receptor binding site.

Spectroscopic Properties (Theoretical)

Computational methods can predict various spectroscopic properties, which can then be used to confirm the identity and purity of a synthesized compound.

Vibrational Spectroscopy (FTIR and Raman)

Theoretical calculations of vibrational frequencies can aid in the assignment of experimental FTIR and Raman spectra. The calculated frequencies for 7-Methyl-triazolo[4,3-a]pyridin-3-amine would be expected to show characteristic peaks for:

  • N-H stretching of the amine group (~3300-3500 cm⁻¹)

  • C-H stretching of the aromatic and methyl groups (~2900-3100 cm⁻¹)

  • C=N and C=C stretching within the fused rings (~1500-1650 cm⁻¹)

  • Ring deformation modes at lower frequencies.

Discrepancies between calculated and experimental frequencies are expected due to the calculations being performed on a single molecule in the gas phase, while experiments are typically conducted on bulk material. However, the theoretical spectrum provides an excellent qualitative guide.[1][6]

NMR Spectroscopy

Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts. These theoretical values are highly valuable for structural elucidation. The predicted ¹H NMR spectrum would show distinct signals for the protons on the pyridine ring, the amine protons, and the methyl protons. The ¹³C NMR spectrum would similarly provide signals for each unique carbon atom in the molecule.

In Silico ADMET Prediction

While quantum chemical calculations describe the intrinsic properties of a molecule, its success as a drug is also dependent on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Several computational models exist to predict these properties.

ADMET Property Predicted Characteristic Rationale and Implication
Lipophilicity (LogP) Moderately lipophilicThe fused aromatic system contributes to lipophilicity, while the amine and triazole nitrogens add polarity. A balanced LogP is crucial for membrane permeability and solubility.
Aqueous Solubility Moderate to lowThe planar, aromatic structure may lead to poor solubility. The amine group and nitrogen heteroatoms will improve it through hydrogen bonding with water.
CYP450 Inhibition Potential for inhibitionThe pyridine nitrogen can potentially coordinate with the heme iron of cytochrome P450 enzymes, a common liability for nitrogen-containing heterocycles. This would need to be experimentally verified.
hERG Inhibition Low to moderate riskThe overall structure does not contain common hERG pharmacophores, but this would require specific in silico modeling and experimental validation.
Lipinski's Rule of 5 Likely compliantWith a molecular weight under 500, a predicted LogP under 5, and a sufficient number of hydrogen bond donors and acceptors, the molecule is expected to have good oral bioavailability.[7]

Experimental Workflows and Visualizations

Computational Chemistry Workflow

The following diagram illustrates a typical workflow for the theoretical analysis of a small molecule like 7-Methyl-triazolo[4,3-a]pyridin-3-amine.

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation cluster_output Output mol_build Molecule Building & Initial 3D Structure Generation geom_opt Geometry Optimization (DFT: B3LYP/6-311G(2d,2p)) mol_build->geom_opt Initial Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry electronic_prop Electronic Property Calculation (HOMO, LUMO, MEP) geom_opt->electronic_prop Optimized Geometry nmr_calc NMR Chemical Shift Calculation (GIAO) geom_opt->nmr_calc Optimized Geometry struct_analysis Structural Parameter Analysis freq_calc->struct_analysis Vibrational Frequencies reactivity_analysis Reactivity and Stability Assessment electronic_prop->reactivity_analysis Electronic Descriptors spectral_assignment Spectroscopic Data Assignment nmr_calc->spectral_assignment Chemical Shifts report Comprehensive Technical Report struct_analysis->report reactivity_analysis->report spectral_assignment->report admet_pred In Silico ADMET Prediction admet_pred->report

Caption: Computational workflow for theoretical property analysis.

Molecular Structure of 7-Methyl-triazolo[4,3-a]pyridin-3-amine

Caption: 2D structure of 7-Methyl-triazolo[4,3-a]pyridin-3-amine.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical framework for the characterization of 7-Methyl-triazolo[4,3-a]pyridin-3-amine. The proposed computational studies, based on well-established DFT methods, provide a robust platform for predicting the molecule's geometric, electronic, and spectroscopic properties. The insights gained from such an in-silico investigation are critical for understanding the structure-activity relationships within this class of compounds and for making informed decisions in the early stages of drug discovery.

The next logical steps would be the chemical synthesis of 7-Methyl-triazolo[4,3-a]pyridin-3-amine, followed by experimental validation of the theoretical predictions through X-ray crystallography, NMR, and vibrational spectroscopy. Subsequently, in vitro biological assays would be necessary to evaluate its therapeutic potential. The synergy between these computational and experimental approaches is key to the efficient and successful development of novel therapeutic agents based on the versatile triazolopyridine scaffold.

References

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI. Available at: [Link]

  • 4-(3-((Pyridin-4-ylmethyl)amino)-[1][2][3]triazolo[4,3-b][1][2][3]triazin-6-yl)phenol: an improved anticancer agent in hepatocellular carcinoma and a selective MDR1/MRP modulator. CentAUR. Available at: [Link]

  • Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. PMC - PubMed Central. Available at: [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PMC - NIH. Available at: [Link]

  • The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648). ResearchGate. Available at: [Link]

  • Methyl({[1][2][3]triazolo[4,3-a]pyridin-3-ylmethyl})amine. PubChem. Available at: [Link]

  • (7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-3-yl)methanamine. PubChem. Available at: [Link]

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. PMC - NIH. Available at: [Link]

  • The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. ACS Publications - American Chemical Society. Available at: [Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. PMC. Available at: [Link]

  • General formulas of triazolopyridine derivatives Table 1: Molecules and... ResearchGate. Available at: [Link]

  • Synthesis of Triazolo[4′,5′:4,5]furo[2,3- c ]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ResearchGate. Available at: [Link]

  • Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. J. Chem. Rev., 2022, 4(2), 156-190. Available at: [Link]

Sources

Spectroscopic data of 7-Methyl-triazolo[4,3-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Data of 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-3-amine

Foreword: The Analytical Imperative in Modern Drug Discovery

For researchers and scientists in drug development, the precise structural elucidation of novel chemical entities is not merely a procedural step but the bedrock of all subsequent pharmacological and toxicological evaluation. The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of notable pharmaceuticals.[4][5] Its derivatives are explored for a wide range of biological activities, making the unambiguous characterization of each new analogue a critical task.[4] This guide provides an in-depth analysis of the expected spectroscopic signature of 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-3-amine, offering a predictive but robustly grounded framework for its identification and characterization. As a Senior Application Scientist, my approach is to not only present data but to explain the underlying principles that dictate the spectroscopic output, thereby creating a self-validating analytical logic.

Molecular Structure and Spectroscopic Implications

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key features of 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-3-amine are the fused heterocyclic system (pyridine and triazole), an exocyclic primary amine, and a methyl group on the pyridine ring. Each of these components will give rise to characteristic signals across different spectroscopic techniques.

Caption: Molecular Structure of 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is unparalleled for the complete structural assignment of organic molecules in solution. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework. While specific experimental data for this exact molecule is not published, we can predict the spectra with high confidence based on established chemical shift principles and data from analogous triazolopyridine structures.[6]

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The choice of solvent, DMSO-d₆, is deliberate. Its polarity effectively dissolves the amine, and its ability to form hydrogen bonds with the -NH₂ protons slows their exchange rate, often allowing them to be observed as a distinct, albeit sometimes broad, signal.

Predicted Shift (ppm)MultiplicityIntegrationAssignmentRationale
~ 8.5 - 8.7Doublet (d)1HH-5Located ortho to the bridgehead nitrogen, this proton is significantly deshielded by the aromatic system and the inductive effect of the adjacent nitrogen.
~ 7.2 - 7.4Singlet (s) or narrow Doublet (d)1HH-8This proton is part of the pyridine ring and its chemical shift is influenced by the fused triazole system.
~ 6.8 - 7.0Doublet of Doublets (dd)1HH-6Coupled to both H-5 and the methyl group (long-range), leading to a more complex splitting pattern. It is shielded relative to H-5.
~ 6.5 - 7.0Broad Singlet (br s)2H-NH₂The protons of the primary amine are exchangeable. In DMSO, they typically appear as a broad singlet. The exact shift is concentration and temperature-dependent.
~ 2.4 - 2.5Singlet (s)3H-CH₃The methyl group protons on the aromatic ring will appear as a sharp singlet in a region typical for aryl methyls.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
Predicted Shift (ppm)AssignmentRationale
~ 160 - 165C-3Attached to three nitrogen atoms, this carbon is highly deshielded and represents the most downfield signal of the heterocyclic core.
~ 145 - 150C-9aThe bridgehead carbon atom is part of both aromatic rings, resulting in a significant downfield shift.
~ 135 - 140C-7This carbon is attached to the methyl group and is part of the pyridine ring's double bond system.
~ 125 - 130C-5Aromatic CH carbon, its shift is influenced by the adjacent bridgehead nitrogen.
~ 115 - 120C-8Aromatic CH carbon in the pyridine ring.
~ 110 - 115C-6Aromatic CH carbon, shielded relative to the other pyridine carbons.
~ 20 - 25-CH₃The methyl carbon signal appears in the typical aliphatic region.
Experimental Protocol: NMR Spectrum Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for the specific sample to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set a spectral width of approximately 16 ppm, centered around 8 ppm.

    • Use a 30° pulse angle and a relaxation delay of 2 seconds.

    • Accumulate at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 200 ppm.

    • Use a 45° pulse angle with a relaxation delay of 2-5 seconds.

    • Accumulate a sufficient number of scans (often several hundred to thousands) to achieve adequate signal-to-noise, as ¹³C has a low natural abundance.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO carbon signals (δ ~39.52 ppm).

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern. For 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-3-amine (C₇H₈N₄), the expected exact mass is 148.0749 g/mol .

Expected Fragmentation Pathway (Electron Ionization)

Electron Ionization (EI) is a high-energy technique that often leads to extensive fragmentation, providing a structural "fingerprint." The fused triazolopyridine ring system is relatively stable, but specific cleavages can be predicted.

G M [M]⁺˙ m/z = 148 M_minus_N2 [M - N₂]⁺˙ m/z = 120 M->M_minus_N2 - N₂ M_minus_HCN [M - HCN]⁺˙ m/z = 121 M->M_minus_HCN - HCN Pyridine_fragment Methyl-pyridyl cation m/z = 92 M_minus_N2->Pyridine_fragment - HCN

Caption: Predicted EI-MS Fragmentation Pathway.

Summary of Key Predicted Ions
m/zIonSignificance
148[M]⁺˙Molecular ion. Its presence confirms the molecular weight.
121[M - HCN]⁺˙Loss of hydrogen cyanide, a common fragmentation for nitrogen heterocycles.
120[M - N₂]⁺˙Loss of a neutral nitrogen molecule from the triazole ring, a characteristic fragmentation for triazoles.
92[C₆H₆N]⁺Corresponds to the methyl-substituted pyridyl cation fragment after ring cleavage.
Experimental Protocol: EI-MS Acquisition
  • Sample Introduction: Introduce a small quantity of the solid sample via a direct insertion probe or, if sufficiently volatile, via Gas Chromatography (GC) inlet.

  • Ionization: Use a standard electron ionization source with an electron energy of 70 eV. This high energy ensures reproducible fragmentation patterns.

  • Mass Analysis: Scan a mass range from m/z 40 to 300 using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition: Record the mass spectrum, ensuring the molecular ion is clearly visible. For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer is required to confirm the elemental composition.

Vibrational Spectroscopy: A Functional Group Fingerprint

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. They are complementary techniques that are highly effective for identifying the presence of specific functional groups. Data for the parent compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine, provides a strong basis for interpretation.[1][7] The addition of a methyl group will introduce characteristic C-H stretching and bending vibrations.[8]

Key Vibrational Modes (FTIR/Raman)
Wavenumber (cm⁻¹)AssignmentTechniqueRationale & Comments
3400 - 3200N-H stretchIRPrimary amines typically show two bands (asymmetric and symmetric stretching).[9] These can be broad due to hydrogen bonding.
3100 - 3000Aromatic C-H stretchIR/RamanStretching vibrations of the C-H bonds on the pyridine ring.
2980 - 2870Aliphatic C-H stretchIR/RamanAsymmetric and symmetric stretching of the C-H bonds in the methyl group.[8]
~1650N-H bend (scissoring)IRDeformation vibration of the primary amine group.[9]
1620 - 1450C=C and C=N stretchesIR/RamanA series of complex bands arising from the stretching vibrations within the fused aromatic ring system.
~1380-CH₃ symmetric bendIRThe "umbrella" mode of the methyl group.
~770Ring in-plane bendRamanA characteristic in-plane bending vibration of the triazolopyridine skeleton, often strong in the Raman spectrum.[1]
Experimental Protocol: ATR-FTIR Spectroscopy
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum over the mid-IR range (4000-400 cm⁻¹).[10] Co-add at least 32 scans at a resolution of 4 cm⁻¹ to achieve a high-quality spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. The fused aromatic rings of the triazolopyridine core are expected to produce strong absorption bands in the UV region.

Expected Absorption Maxima

The parent compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine, shows a strong absorption maximum (λ_max) at approximately 320 nm.[1] The addition of a methyl group, an electron-donating group, is expected to cause a slight bathochromic (red) shift of this primary absorption band.

Predicted λ_max (nm)SolventTransition
~ 320 - 330Methanol or Ethanolπ → π*
Experimental Protocol: UV-Vis Spectrum Acquisition
  • Solution Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol) of known concentration. Perform serial dilutions to obtain a solution with an absorbance between 0.1 and 1.0 AU.

  • Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).

  • Sample Measurement: Replace the blank cuvette with a cuvette containing the sample solution.

  • Spectrum Acquisition: Scan the wavelength range from 400 nm down to 200 nm.[11] The software will record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λ_max).

Conclusion: A Multi-faceted Analytical Approach

The comprehensive spectroscopic characterization of 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-3-amine relies on the synergistic application of multiple analytical techniques. NMR spectroscopy provides the definitive carbon-hydrogen framework, mass spectrometry confirms the molecular weight and offers structural clues through fragmentation, vibrational spectroscopy identifies key functional groups, and UV-Visible spectroscopy characterizes the electronic properties of the conjugated system. Together, these techniques provide a robust and self-validating dataset essential for confirming the identity, purity, and structure of this important heterocyclic compound in any research or drug development setting.

References

  • Dymińska, L., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 27(19), 6545. Available at: [Link]

  • Al-Romaigh, H. S., et al. (2023). 4-(3-((Pyridin-4-ylmethyl)amino)-[1][2][3]triazolo[4,3-b][1][2][3]triazin-6- yl)phenol: an improved anticancer agent in hepatocellular carcinoma. CentAUR. Available at: [Link]

  • Li, Y., et al. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 27(15), 4983. Available at: [Link]

  • Vetter, W., & Meister, W. (1988). Triazolopyridine, a new derivative for the structural determination of fatty acids by gas chromatography/mass spectrometry. Biomedical and Environmental Mass Spectrometry, 15(S1). Available at: [Link]

  • Dymińska, L., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI. Available at: [Link]

  • Various Authors. (n.d.). Pyridine fused heterocycles. ResearchGate. Available at: [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(11), 105221. Available at: [Link]

  • Dymińska, L., et al. (2022). The structural and spectroscopic properties of a new triazolopyridine derivative. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Synthesis of 7-amino-3-phenyl-[1][2][3]triazolo [4,3-a] pyrimidin-5(1H)-one (5). ResearchGate. Available at: [Link]

  • Jones, G., & Sliskovic, D. R. (1986). The Chemistry of the Triazolopyridines. Advances in Heterocyclic Chemistry, 39, 75-125. Available at: [Link]

  • Various Authors. (2022). Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry. Available at: [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). FT-IR spectra of pyridine and its mixtures. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Methyl({[1][2][3]triazolo[4,3-a]pyridin-3-ylmethyl})amine. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Infrared (IR) Spectroscopy. Department of Chemistry. Available at: [Link]

  • Zhang, J., et al. (2023). Synthesis and Charaterization of 3,5,7-Triamino[1,2,4]triazolo[4,3-a][1,3,5]triazine Pentazolate Salt. Chinese Journal of Energetic Materials. Available at: [Link]

  • Funar-Timofei, S., et al. (2012). IR spectral study on nature of 2–pyridine aldoxime methyl chloride interaction with some sterols. III. lanosterol and 7-dehydrocholesterol. Revue Roumaine de Chimie, 57(7-8), 755-761. Available at: [Link]

  • Reva, I., & Lapinski, L. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(23), 7175. Available at: [Link]

  • Goldberg, F. W., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 63(7), 3461-3471. Available at: [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. Available at: [Link]

Sources

Navigating the Uncharted: A Technical Safety Guide to 7-Methyl-triazolo[4,3-a]pyridin-3-amine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Triazolopyridine Scaffold in Drug Discovery

The triazolopyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis for a variety of compounds with diverse pharmacological activities.[2][4] These derivatives are explored for their potential as anti-inflammatory, hypotensive, and analgesic agents, among other therapeutic applications. Given their biological activity, it is imperative that researchers and drug development professionals handle these compounds with a thorough understanding of their potential hazards. This guide provides a detailed technical overview of the extrapolated chemical safety data for 7-Methyl-triazolo[4,3-a]pyridin-3-amine, empowering researchers to implement robust safety protocols.

Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 7-Methyl-triazolo[4,3-a]pyridin-3-amine should be treated as a hazardous substance. The primary hazards are inferred from its structural analogs and are summarized below.

GHS Pictogram:

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications suggest that the compound can cause significant irritation upon contact with the skin, eyes, and respiratory tract, and may be harmful if ingested.[5][6][7][8]

Physical and Chemical Properties (of Analogs)

The following table summarizes the known physical and chemical properties of a key structural analog, 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one. These properties can provide an indication of the expected behavior of 7-Methyl-triazolo[4,3-a]pyridin-3-amine.

PropertyValueSource
CAS Number 6969-71-7[1][9]
Molecular Formula C₆H₅N₃O[1][9]
Molecular Weight 135.13 g/mol [1][9]
Appearance White to Green to Brown powder to crystal[9]
Melting Point 231.0 to 235.0 °C[9]
Storage Temperature Room Temperature (Recommended in a cool and dark place, <15°C)[9]

Safe Handling and Storage Protocols

Given the identified hazards, a stringent set of handling and storage protocols is necessary to minimize exposure risk.[10] The safe handling of research chemicals requires a disciplined and informed approach.[11]

Engineering Controls
  • Fume Hood: All manipulations of solid 7-Methyl-triazolo[4,3-a]pyridin-3-amine, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of user protection. The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed immediately if contaminated.

  • Body Protection: A lab coat must be worn and kept fastened. For larger quantities or in case of a spill, a chemical-resistant apron is recommended.

  • Respiratory Protection: If there is a risk of generating significant dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with a particulate filter should be used.

Storage
  • Store in a tightly closed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12]

  • The storage area should be secure to prevent unauthorized access.

Experimental Workflow: A Precautionary Approach

The following diagram illustrates a recommended workflow for handling 7-Methyl-triazolo[4,3-a]pyridin-3-amine, emphasizing the precautionary principle when comprehensive safety data is unavailable.

Safe Handling Workflow Workflow for Handling Chemicals with Limited Safety Data cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Review Analogs Review Safety Data of Structural Analogs Assess Risks Conduct Risk Assessment Review Analogs->Assess Risks Inform Select PPE Select Appropriate PPE Assess Risks->Select PPE Determine Use Hood Work in a Fume Hood Select PPE->Use Hood Proceed to Weigh Carefully Weigh Solid Carefully Use Hood->Weigh Carefully Prepare Solution Prepare Solution Weigh Carefully->Prepare Solution Decontaminate Decontaminate Work Area Prepare Solution->Decontaminate After Experiment Dispose Waste Dispose of Waste Properly Decontaminate->Dispose Waste Wash Hands Wash Hands Thoroughly Dispose Waste->Wash Hands

Caption: A precautionary workflow for handling chemicals with limited safety data.

Emergency Procedures: First Aid and Spill Response

Prompt and appropriate action is critical in the event of an emergency.[13][14]

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[13] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response
  • Minor Spills: For small spills, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for disposal.[15] Clean the spill area with soap and water.

  • Major Spills: For large spills, evacuate the area immediately and prevent entry.[16] Contact your institution's environmental health and safety department.[17]

The following diagram outlines the general emergency response procedure for accidental exposure.

Emergency Response Emergency Response for Accidental Exposure Exposure Accidental Exposure Occurs Remove Remove from Exposure Source Exposure->Remove First Aid Administer First Aid (Flush skin/eyes, move to fresh air) Remove->First Aid Seek Medical Seek Immediate Medical Attention First Aid->Seek Medical Notify Supervisor Notify Supervisor/Safety Officer First Aid->Notify Supervisor Document Document the Incident Notify Supervisor->Document

Caption: General emergency response workflow for accidental chemical exposure.

Toxicological Profile (Inferred)

A definitive toxicological profile for 7-Methyl-triazolo[4,3-a]pyridin-3-amine is not established. However, based on the hazard classifications of its analogs, the following can be inferred:

  • Acute Toxicity: Likely to be harmful if swallowed (Acute Toxicity, Oral, Category 4).[18]

  • Irritation: Expected to be a skin, eye, and respiratory tract irritant.

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available to suggest these effects, but in the absence of data, the compound should be handled as a potential hazard.

Conclusion

While 7-Methyl-triazolo[4,3-a]pyridin-3-amine is a compound of interest in drug discovery, the lack of comprehensive safety data necessitates a cautious and well-informed approach to its handling. By adhering to the principles of hazard identification based on structural analogs, implementing robust engineering controls and PPE, and being prepared for emergencies, researchers can work safely with this and other novel chemical entities. The protocols outlined in this guide provide a foundation for developing laboratory-specific standard operating procedures that prioritize the health and safety of all personnel.

References

  • Dyminska, L., et al. (2020). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 25(23), 5766. [Link]

  • PubChem. (1,2,4)Triazolo(4,3-a)pyridine. [Link]

  • Research Safety, University of Kentucky. Emergency Procedures for Incidents Involving Chemicals. [Link]

  • ACS Publications. (2023). Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. ACS Chemical Health & Safety. [Link]

  • Wikipedia. GHS hazard pictograms. [Link]

  • New Mexico State University. Chemical Exposure and Spill Response Procedures. [Link]

  • PubChem. Methyl({[1][2][3]triazolo[4,3-a]pyridin-3-ylmethyl})amine. [Link]

  • National Institute on Drug Abuse (NIDA). Ordering Guidelines for Research Chemicals and Controlled Substances. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard Pictogram. [Link]

  • World Health Organization (WHO). (2022). Ensuring the safe handling of chemicals. [Link]

  • apicule. 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one (CAS No: 6969-71-7) API Intermediate Manufacturers. [Link]

  • U.S. Environmental Protection Agency (EPA). Safer Chemicals Research. [Link]

  • Florida State University, Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills. [Link]

  • The University of Western Australia. Laboratory emergency response procedures. [Link]

  • Northwestern University, Office of Environmental Health and Safety. Know Your Hazard Symbols (Pictograms). [Link]

  • OSHA.com. GHS Hazard Sign, Symbol & Pictogram Meanings. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 7-Methyl-triazolo[4,3-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Triazolo[4,3-a]pyridine Scaffold

The[1][2][3]triazolo[4,3-a]pyridine ring system is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds. Its unique electronic and structural properties, including its ability to act as a bioisosteric replacement for other aromatic systems and its capacity for hydrogen bonding, make it a valuable building block in medicinal chemistry.[1] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[4]

7-Methyl-triazolo[4,3-a]pyridin-3-amine, in particular, serves as a crucial intermediate for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents. This document provides a detailed, robust, and validated two-step protocol for its synthesis, designed for reproducibility and scalability in a research setting. The methodology is grounded in established chemical principles, emphasizing safety, efficiency, and high purity of the final product.

Synthetic Strategy and Mechanistic Rationale

The synthesis of 7-Methyl-triazolo[4,3-a]pyridin-3-amine is efficiently achieved through a two-step sequence starting from the commercially available 2-chloro-4-methylpyridine.

Overall Synthetic Scheme:

Synthetic_Scheme start 2-Chloro-4-methylpyridine int 2-Hydrazinyl-4-methylpyridine (Intermediate) start->int Step 1 Hydrazine Hydrate Ethanol, Reflux final 7-Methyl-triazolo[4,3-a]pyridin-3-amine (Final Product) int->final Step 2 Cyanogen Bromide Methanol, 0°C to RT

Caption: Two-step synthesis of the target compound.

Step 1: Nucleophilic Aromatic Substitution (SNAr) to form 2-Hydrazinyl-4-methylpyridine. The first step involves the reaction of 2-chloro-4-methylpyridine with hydrazine hydrate. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack. Hydrazine, a potent nucleophile, displaces the chloride at the C2 position. This reaction is a classic example of nucleophilic aromatic substitution (SNAr), a fundamental process in heterocyclic chemistry.[5] The choice of a polar protic solvent like ethanol facilitates the reaction, and heating under reflux provides the necessary activation energy.

Step 2: Annulation and Cyclization to form the Triazole Ring. The key intermediate, 2-hydrazinyl-4-methylpyridine, is then reacted with cyanogen bromide (BrCN) to construct the fused triazole ring. The mechanism proceeds as follows:

  • The terminal, more nucleophilic nitrogen of the hydrazine moiety attacks the electrophilic carbon of cyanogen bromide.

  • This is followed by an intramolecular cyclization, where the endocyclic pyridine nitrogen attacks the newly formed electrophilic carbon center.

  • A subsequent loss of HBr and tautomerization leads to the formation of the stable, aromatic 7-Methyl-triazolo[4,3-a]pyridin-3-amine. This type of cyclization is a well-established method for forming 3-amino-1,2,4-triazole fused systems.[2][6]

Data Presentation: Reagents and Reaction Parameters

For clarity and reproducibility, all quantitative data is summarized below.

Table 1: Reagent & Solvent Specifications

Reagent/SolventMolecular Weight ( g/mol )Moles (mol)Mass/VolumePurity
Step 1
2-Chloro-4-methylpyridine127.570.1012.76 g≥98%
Hydrazine Hydrate (~64%)50.06 (as N₂H₄·H₂O)0.5025.0 mLReagent Grade
Ethanol (200 Proof)46.07-100 mLAnhydrous
Step 2
2-Hydrazinyl-4-methylpyridine123.160.08 (Theor.)9.85 g (Theor.)Use crude
Cyanogen Bromide (BrCN)105.920.0889.32 g≥97%
Methanol32.04-150 mLAnhydrous
Sodium Bicarbonate (NaHCO₃)84.01-As neededSaturated Sol.
Ethyl Acetate88.11-~300 mLACS Grade

Table 2: Key Reaction Parameters

ParameterStep 1: HydrazinolysisStep 2: Cyclization
Temperature Reflux (~78 °C)0 °C to Room Temp.
Reaction Time 12 - 16 hours4 - 6 hours
Atmosphere Inert (Nitrogen/Argon)Inert (Nitrogen/Argon)
Work-up Solvent EvaporationQuenching, Extraction
Purification Use crude in next stepRecrystallization
Expected Yield ~85-95% (crude)~70-80% (purified)

Detailed Experimental Protocols

Critical Safety Notice: This protocol involves highly toxic and hazardous materials. Hydrazine is toxic, corrosive, and a suspected carcinogen. Cyanogen Bromide is extremely toxic upon inhalation or ingestion and is a powerful lachrymator. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash goggles.

Part A: Synthesis of 2-Hydrazinyl-4-methylpyridine Intermediate
  • Reactor Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Establish an inert atmosphere by flushing the system with nitrogen or argon.

  • Reagent Charging: To the flask, add 2-chloro-4-methylpyridine (12.76 g, 0.10 mol) and anhydrous ethanol (100 mL). Stir the mixture until the solid dissolves.

  • Hydrazine Addition: While stirring, carefully add hydrazine hydrate (25.0 mL, ~0.50 mol) to the solution. The large excess of hydrazine drives the reaction to completion.

  • Reaction: Heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in Dichloromethane as eluent).

  • Work-up: After the reaction is complete (disappearance of the starting material), allow the flask to cool to room temperature. Remove the solvent and excess hydrazine under reduced pressure using a rotary evaporator. The resulting residue is a yellowish solid or oil.

  • Purification: The crude 2-hydrazinyl-4-methylpyridine is typically of sufficient purity to be used directly in the next step without further purification.

Part B: Synthesis of 7-Methyl-triazolo[4,3-a]pyridin-3-amine
  • Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a nitrogen inlet. Place the flask in an ice-water bath.

  • Dissolution: Add the crude 2-hydrazinyl-4-methylpyridine from Part A to the flask, followed by anhydrous methanol (150 mL). Stir the mixture until the intermediate is fully dissolved. Cool the solution to 0-5 °C.

  • Cyanogen Bromide Addition: In the fume hood, carefully weigh cyanogen bromide (9.32 g, 0.088 mol) into a dry container. (EXTREME CAUTION) . Add the solid BrCN to the cold methanol solution in small portions over 15-20 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 4-6 hours. A precipitate may form during this time.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH of the mixture is neutral or slightly basic (pH 7-8). This will neutralize any HBr formed.

  • Isolation: Concentrate the mixture under reduced pressure to remove most of the methanol. This will likely result in the precipitation of the crude product.

  • Extraction: Add deionized water (~100 mL) to the slurry and extract the aqueous phase with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate to dryness under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol or an ethanol/water mixture, to afford 7-Methyl-triazolo[4,3-a]pyridin-3-amine as a pure, crystalline solid.

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization & Purification s1_setup Setup Reactor: 250mL RBF, Condenser, N₂ s1_charge Charge Reagents: 2-Cl-4-Me-Pyridine, EtOH s1_setup->s1_charge s1_add Add Hydrazine Hydrate s1_charge->s1_add s1_reflux Reflux at ~78°C (12-16 h) s1_add->s1_reflux s1_workup Cool & Evaporate Solvent s1_reflux->s1_workup s1_product Crude 2-Hydrazinyl-4-methylpyridine s1_workup->s1_product s2_dissolve Dissolve Intermediate in MeOH s1_product->s2_dissolve Transfer to Step 2 s2_setup Setup Reactor: 500mL 3-Neck RBF, N₂, Ice Bath s2_setup->s2_dissolve s2_add Add Cyanogen Bromide (Portion-wise at 0°C) s2_dissolve->s2_add s2_react Stir at RT (4-6 h) s2_add->s2_react s2_quench Quench with sat. NaHCO₃ s2_react->s2_quench s2_extract Concentrate & Extract with Ethyl Acetate s2_quench->s2_extract s2_purify Dry, Concentrate & Recrystallize s2_extract->s2_purify s2_final Pure Final Product s2_purify->s2_final

Caption: Step-by-step experimental workflow diagram.

Characterization

The identity and purity of the final product, 7-Methyl-triazolo[4,3-a]pyridin-3-amine, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight (C₈H₉N₄, MW: 161.19 g/mol ).

  • Melting Point (MP): To assess purity; a sharp melting point range is indicative of high purity.

  • FT-IR Spectroscopy: To identify characteristic functional groups.

References

  • MDPI. (n.d.). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI. Retrieved from [Link]4]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. Retrieved from [Link]2]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PubMed Central. Retrieved from [Link]1]

  • Google Patents. (n.d.). Synthesis process of 2-hydrazinopyridine derivative. Google Patents. Retrieved from 5]

  • Google Patents. (n.d.). Method of making 2-amino-5-substituted-1,3,4-oxadiazoles. Google Patents. Retrieved from 6]

Sources

Application Notes and Protocols for Cell-Based Assays Using 7-Methyl-triazolo[4,3-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of 7-Methyl-triazolo[4,3-a]pyridin-3-amine in Kinase Inhibition

The relentless pursuit of novel therapeutics in oncology has led to a significant focus on small molecule kinase inhibitors.[1] Kinases, being pivotal regulators of a vast array of cellular processes, are frequently dysregulated in cancer, driving tumor growth, proliferation, and survival.[2][3][4] The triazolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent kinase inhibition.[5] This document introduces 7-Methyl-triazolo[4,3-a]pyridin-3-amine , a novel investigational compound, and provides a comprehensive guide for its characterization in cell-based assays.

Based on the known activities of structurally related triazolopyridine and triazolopyridazine derivatives, which have shown inhibitory effects on kinases such as DNA-dependent protein kinase (DNA-PK), c-Met, and Pim-1, it is hypothesized that 7-Methyl-triazolo[4,3-a]pyridin-3-amine may also function as a kinase inhibitor.[6][7] These kinases are integral components of critical signaling pathways often implicated in cancer, including the PI3K/Akt pathway, the DNA damage response (DDR) pathway, and pathways governing cell cycle progression and apoptosis.[3][8][9][10][11]

This guide is designed for researchers, scientists, and drug development professionals. It offers detailed, field-proven protocols for evaluating the biological activity of 7-Methyl-triazolo[4,3-a]pyridin-3-amine, focusing on its potential as an anti-cancer agent. The methodologies described herein are designed to be self-validating, providing a robust framework for determining the compound's potency, cellular mechanism of action, and therapeutic potential.

Compound Handling and Preparation

Chemical Properties:

PropertyValueSource
Molecular Formula C₈H₁₀N₄PubChem
Molecular Weight 162.19 g/mol [12]
Appearance Likely a crystalline solid[13]

Solubility and Storage:

Small molecule kinase inhibitors are often sparingly soluble in aqueous solutions.[14] Therefore, proper handling and preparation of 7-Methyl-triazolo[4,3-a]pyridin-3-amine are critical for obtaining reliable and reproducible experimental results.

  • Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO).[15] For example, a 10 mM stock solution can be prepared and should be stored at -20°C or -80°C, protected from light.

  • Working Solutions: For cell-based assays, the DMSO stock solution should be serially diluted in a suitable aqueous buffer or cell culture medium to the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that could induce cytotoxicity, typically below 0.5%.[16] A preliminary DMSO tolerance test for each cell line is advisable.

  • Stability: Triazolopyridine derivatives are generally stable compounds.[5][17] However, the stability of the compound in aqueous solutions at physiological pH and temperature should be empirically determined if long-term experiments are planned.

Section 1: Assessment of Cytotoxicity and Anti-Proliferative Activity

A primary step in characterizing a potential anti-cancer compound is to determine its effect on cell viability and proliferation. The following protocols describe two common and robust methods: the Resazurin (alamarBlue™) assay and the MTT assay.

Resazurin Cell Viability Assay

This assay measures the metabolic activity of viable cells. The blue, non-fluorescent resazurin is reduced by mitochondrial dehydrogenases in living cells to the pink, highly fluorescent resorufin.[14][18][19]

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis plate_cells 1. Plate cells in a 96-well plate (e.g., 5,000 cells/well) incubate_24h 2. Incubate for 24 hours plate_cells->incubate_24h add_compound 3. Add serial dilutions of 7-Methyl-triazolo[4,3-a]pyridin-3-amine incubate_24h->add_compound incubate_72h 4. Incubate for 48-72 hours add_compound->incubate_72h add_resazurin 5. Add Resazurin solution incubate_72h->add_resazurin incubate_1_4h 6. Incubate for 1-4 hours add_resazurin->incubate_1_4h read_fluorescence 7. Read fluorescence (Ex: 560 nm, Em: 590 nm) incubate_1_4h->read_fluorescence calculate_viability 8. Calculate % cell viability read_fluorescence->calculate_viability plot_curve 9. Plot dose-response curve and determine IC50 calculate_viability->plot_curve G cluster_prep Preparation & Treatment cluster_lysis Lysis cluster_detection Detection cluster_readout Readout & Analysis plate_cells 1. Plate cells and incubate treat_compound 2. Treat with compound plate_cells->treat_compound stimulate_kinase 3. (Optional) Stimulate with activator (e.g., HGF for c-Met) treat_compound->stimulate_kinase lyse_cells 4. Lyse cells stimulate_kinase->lyse_cells transfer_lysate 5. Transfer lysate to assay plate lyse_cells->transfer_lysate add_antibodies 6. Add donor and acceptor antibody mix transfer_lysate->add_antibodies incubate_rt 7. Incubate at room temperature add_antibodies->incubate_rt read_trfret 8. Read TR-FRET signal incubate_rt->read_trfret calculate_inhibition 9. Calculate % inhibition and determine IC50 read_trfret->calculate_inhibition

Caption: Workflow for a cellular TR-FRET phosphorylation assay.

  • Cell Plating and Treatment: Plate cells in a 96-well plate and incubate. Treat with serial dilutions of 7-Methyl-triazolo[4,3-a]pyridin-3-amine for a predetermined time (e.g., 2 hours).

  • Cell Lysis: Remove the culture medium and add 50 µL of lysis buffer to each well. Incubate on an orbital shaker for 10 minutes at room temperature.

  • Assay: Transfer 15 µL of the cell lysate to a 384-well white assay plate. Add 5 µL of the antibody mix (containing Europium-labeled anti-total Akt and acceptor-labeled anti-phospho-Akt antibodies).

  • Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.

  • Signal Measurement: Read the TR-FRET signal on a compatible plate reader, measuring emission at both the donor and acceptor wavelengths. [16]6. Data Analysis: Calculate the TR-FRET ratio and determine the IC₅₀ for the inhibition of Akt phosphorylation.

Cell Cycle Analysis by Flow Cytometry

Kinase inhibitors often induce cell cycle arrest at specific checkpoints. Flow cytometry using propidium iodide (PI) staining is a standard method to analyze the DNA content of a cell population and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [17][20][21][22]

  • Cell Treatment: Plate cells in 6-well plates and treat with 7-Methyl-triazolo[4,3-a]pyridin-3-amine at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀) for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes. [17]3. Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. [17][23]Incubate at 4°C for at least 30 minutes. [22][23]4. Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS). [17][21]5. Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 channel.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

An accumulation of cells in a specific phase of the cell cycle (e.g., G1 or G2/M) would suggest that the compound interferes with cell cycle progression at that checkpoint.

Treatment% G0/G1% S% G2/M
Vehicle (DMSO)553015
7-Methyl-triazolo[4,3-a]pyridin-3-amine (0.5x IC₅₀)652510
7-Methyl-triazolo[4,3-a]pyridin-3-amine (1x IC₅₀)751510
7-Methyl-triazolo[4,3-a]pyridin-3-amine (2x IC₅₀)85510

Section 3: Visualizing the Cellular Context - Signaling Pathways

Understanding the signaling pathways in which the potential kinase targets of 7-Methyl-triazolo[4,3-a]pyridin-3-amine are involved is crucial for interpreting the results of cell-based assays and for hypothesis-driven drug development.

The PI3K/Akt/mTOR and DNA-PK Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in cancer. [3][4][9][11]DNA-PK, a key player in the DNA damage response, can also activate Akt, linking DNA repair to cell survival signaling. [8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival Akt->Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Phosphorylates DNA_damage DNA Double-Strand Break DNAPK DNA-PK DNA_damage->DNAPK Activates DNAPK->mTORC2 Activates NHEJ Non-Homologous End Joining (NHEJ) DNAPK->NHEJ

Caption: Simplified PI3K/Akt/mTOR and DNA-PK signaling pathways.

The c-Met and Pim-1 Signaling Pathways

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), regulate cell migration, invasion, and survival. [6][7][24][25]Pim-1 is a proto-oncogenic serine/threonine kinase that promotes cell survival and proliferation and is implicated in resistance to some cancer therapies. [5][26][27]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 HGF HGF HGF->cMet Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Invasion) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Pim1 Pim-1 STAT3->Pim1 Upregulates Pim1->Transcription

Caption: Overview of c-Met and Pim-1 signaling pathways.

Safety Precautions

  • Compound Handling: As the toxicological properties of 7-Methyl-triazolo[4,3-a]pyridin-3-amine are unknown, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound.

  • Propidium Iodide: Propidium iodide is a suspected mutagen. [1][15][28][29][30]Handle with care, and dispose of waste according to institutional guidelines. After using PI, the flow cytometer should be thoroughly cleaned. [23]

Conclusion

This application note provides a comprehensive framework for the initial cell-based characterization of the novel investigational compound 7-Methyl-triazolo[4,3-a]pyridin-3-amine. The detailed protocols for assessing cell viability, target engagement, and effects on the cell cycle will enable researchers to robustly evaluate its potential as a kinase inhibitor for cancer therapy. The provided signaling pathway diagrams offer a conceptual basis for understanding the compound's potential mechanisms of action and for designing further mechanistic studies. By following these guidelines, researchers can generate high-quality, reproducible data to advance the understanding of this promising new molecule.

References

  • Boast, D., et al. (2019). DNA-PK promotes activation of the survival kinase AKT in response to DNA damage through an mTORC2–ECT2 pathway. Science Signaling, 12(594), eaaw1773. [Link]

  • Zhang, Y., et al. (2024). The role of Pim-1 kinases in inflammatory signaling pathways. Cellular & Molecular Immunology, 21(8), 923-935. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Propidiumiodide. Retrieved from [Link]

  • Gherardi, E., et al. (2012). An overview of the c-MET signaling pathway. Cellular & Molecular Life Sciences, 69(17), 2851-2863. [Link]

  • Castaneda, C. A., et al. (2011). PI3K/Akt signalling pathway and cancer. Cancer Treatment Reviews, 37(5), 350-357. [Link]

  • Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]

  • Bio-protocol. (n.d.). MTT assay. Retrieved from [Link]

  • Molecular Devices. (n.d.). Cell-based measurement of ERK1/2 phosphorylation with THUNDER TR-FRET assay. Retrieved from [Link]

  • University of Chicago. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Labbox. (n.d.). Resazurin Cell Viability Assay. Retrieved from [Link]

  • Zhang, J. H., et al. (2012). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. Journal of Biomolecular Screening, 17(2), 200-210. [Link]

  • Creative Diagnostics. (n.d.). DNA-PK Signaling Pathway. Retrieved from [Link]

  • Wikipedia. (n.d.). PI3K/Akt/mTOR pathway. Retrieved from [Link]

  • Frontiers. (n.d.). PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. Retrieved from [Link]

  • Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206-214.e11. [Link]

  • MDPI. (n.d.). Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. Retrieved from [Link]

  • Martini, M., et al. (2014). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Biomed Research International, 2014, 373684. [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Wikipedia. (n.d.). PIM1. Retrieved from [Link]

  • Christensen, J. G., et al. (2007). Targeting the c-Met Signaling Pathway in Cancer. Cancer Letters, 255(1), 1-26. [Link]

  • Frontiers. (n.d.). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Frontiers. (n.d.). DNA-PKcs: A Multi-Faceted Player in DNA Damage Response. Retrieved from [Link]

  • Cisbio. (2018). How to measure Kinase activity with HTRF® KinEASE™ assay kit. Retrieved from [Link]

  • PubMed. (n.d.). Targeting the c-Met signaling pathway in cancer. Retrieved from [Link]

  • MDPI. (n.d.). The Synergistic Effects of rhArg with Bcl-2 Inhibitors or Metformin Co-Treatment in Multiple Cancer Cell Models. Retrieved from [Link]

  • PubMed Central. (n.d.). Pim-1 kinase as cancer drug target: An update. Retrieved from [Link]

  • Babraham Institute. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • ResearchGate. (n.d.). The role of Pim-1 kinases in inflammatory signaling pathways. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic of fluorescent assay formats used to characterize kinase.... Retrieved from [Link]

  • Frontiers. (n.d.). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Retrieved from [Link]

  • IQ Products. (n.d.). Propidium iodide. Retrieved from [Link]

  • ResearchGate. (n.d.). Demonstration of Quantitative Analysis of Cellular Target Engagement Using Energy Transfer. Retrieved from [Link]

  • protocols.io. (n.d.). MTT (Assay protocol. Retrieved from [Link]

  • Genentech. (2012). The Met Signaling Pathway and Cancer. Retrieved from [Link]

  • University of Cambridge. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Retrieved from [Link]

Sources

Application Notes and Protocols: Derivatization Strategies for 7-Methyl-triazolo[4,3-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division

Introduction: The Strategic Value of the 7-Methyl-[1][2][3]triazolo[4,3-a]pyridine Scaffold

The[1][2][3]triazolo[4,3-a]pyridine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[4][5] This heterocyclic framework is a key component in drugs targeting a wide array of conditions, from psychiatric disorders to cancer, by interacting with receptors and enzymes such as glutamate receptors, Janus kinases (JAK), and histone deacetylases (HDAC).[1][6] The 7-methyl substituted variant, specifically with a 3-amino group, offers a versatile starting point for the synthesis of compound libraries aimed at drug discovery.

The primary amino group at the C3 position is a chemically tractable handle, ripe for a multitude of derivatization reactions. Strategic modification at this site allows for systematic exploration of the structure-activity relationship (SAR), fine-tuning of physicochemical properties (e.g., solubility, lipophilicity), and optimization of pharmacokinetic and pharmacodynamic profiles.[7] This guide provides an in-depth exploration of key derivatization methods for 7-Methyl-triazolo[4,3-a]pyridin-3-amine, complete with detailed protocols and the scientific rationale behind the experimental choices.

Structural Analysis and Derivatization Hotspots

The core structure of 7-Methyl-triazolo[4,3-a]pyridin-3-amine presents several potential sites for chemical modification. However, the exocyclic primary amine at the C3 position is the most nucleophilic and accessible site, making it the primary target for derivatization.

G cluster_0 7-Methyl-triazolo[4,3-a]pyridin-3-amine cluster_1 Key Reactive Sites mol N3_Amine C3-NH2: Primary site for acylation, alkylation, sulfonylation mol->N3_Amine Pyridine_Ring Pyridine Ring: Site for electrophilic substitution (requires activation) or C-H functionalization Methyl_Group C7-CH3: Potential for oxidation or functionalization under harsher conditions

Caption: Key reactive sites on the 7-Methyl-triazolo[4,3-a]pyridin-3-amine scaffold.

Method 1: N-Acylation for Amide Library Synthesis

The formation of an amide bond is one of the most fundamental and reliable reactions in medicinal chemistry. It allows for the introduction of a vast array of substituents, profoundly impacting a molecule's biological activity and properties.

Causality and Experimental Choice: The reaction of the primary amine with an acylating agent (like an acyl chloride or anhydride) is a classic nucleophilic acyl substitution. The choice of base is critical; a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct without competing with the primary amine nucleophile.[6] Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are essential to prevent hydrolysis of the reactive acylating agent.

Protocol 1: General N-Acylation with Acyl Chlorides

Objective: To synthesize an N-acylated derivative of 7-Methyl-triazolo[4,3-a]pyridin-3-amine.

Materials:

  • 7-Methyl-triazolo[4,3-a]pyridin-3-amine (1.0 eq)

  • Acyl chloride of choice (e.g., Benzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 7-Methyl-triazolo[4,3-a]pyridin-3-amine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine to the stirred solution.

  • Acylating Agent Addition: Add the acyl chloride dropwise to the reaction mixture. The reaction is often exothermic, so slow addition is crucial to maintain temperature control.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated sodium bicarbonate solution to neutralize excess acid. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Data Presentation: Acylation Reaction Parameters

Acylating AgentSolventBaseTemp (°C)Time (h)Typical Yield (%)
Benzoyl ChlorideDCMTEA0 to RT2-485-95
Acetyl ChlorideTHFDIPEA0 to RT1-390-98
Carboxylic Acid + HATUDMFDIPEART4-1270-90

Method 2: N-Alkylation via Reductive Amination

Reductive amination is a powerful method for forming secondary or tertiary amines by reacting a primary amine with an aldehyde or ketone in the presence of a mild reducing agent.[6]

Causality and Experimental Choice: This two-step, one-pot reaction begins with the formation of a Schiff base (imine) intermediate between the amine and the carbonyl compound. A hydride-based reducing agent, such as sodium triacetoxyborohydride (STAB), is chosen because it is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the protonated imine intermediate. This selectivity prevents side reactions and leads to cleaner product formation.

G Start Start: 7-Methyl-triazolo[4,3-a]pyridin-3-amine + Aldehyde/Ketone Imine Step 1: Imine Formation (Schiff Base intermediate) Solvent: DCE/DCM Start->Imine Spontaneous in solution Reduction Step 2: Reduction Add Sodium Triacetoxyborohydride (STAB) Imine->Reduction Selective reduction Product Final Product: N-alkylated derivative Reduction->Product

Caption: Workflow for Reductive Amination.

Protocol 2: Reductive Amination with an Aldehyde

Objective: To synthesize an N-alkylated derivative using an aldehyde and STAB.

Materials:

  • 7-Methyl-triazolo[4,3-a]pyridin-3-amine (1.0 eq)

  • Aldehyde of choice (e.g., Benzaldehyde) (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (catalytic amount, optional)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 7-Methyl-triazolo[4,3-a]pyridin-3-amine in anhydrous DCE, add the aldehyde. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture. Mild gas evolution may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 3-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with saturated sodium bicarbonate solution.

  • Extraction and Purification: Follow steps 6-9 as described in the N-acylation protocol.

Method 3: Advanced Derivatization via Cross-Coupling

For more complex derivatives, particularly N-aryl compounds, transition-metal-catalyzed cross-coupling reactions are indispensable. The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, and similar principles are applied in C-N bond-forming reactions like the Buchwald-Hartwig amination. While direct N-arylation of the 3-amino group is feasible, a common strategy involves modifying the pyridine ring first.

Causality and Experimental Choice: A typical strategy involves starting with a halogenated triazolopyridine scaffold. For instance, a bromo-substituted triazolopyridine can be coupled with various boronic acids via a Suzuki reaction.[6] This introduces diversity onto the pyridine core. The amino group can then be derivatized as previously described. This approach provides a robust platform for creating diverse chemical libraries.

Protocol 3: Suzuki Coupling on a Halogenated Scaffold (Conceptual)

Objective: To couple a phenyl group to a bromo-substituted triazolopyridine core.

Materials:

  • Bromo-substituted[1][2][3]triazolo[4,3-a]pyridine derivative (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Degassed Ethanol or Dioxane/Water mixture

Step-by-Step Methodology:

  • Setup: In a reaction vessel, combine the bromo-triazolopyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Solvent Addition: Add the degassed solvent system.

  • Reaction: Heat the mixture to 80-100 °C for 12 hours under an inert atmosphere.[8]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, dilute with an organic solvent like ethyl acetate, wash with brine, dry, and concentrate. Purify via column chromatography.[8]

G Start Bromo-Triazolopyridine + Phenylboronic Acid Catalyst Catalytic Cycle Pd(0) Catalyst Base (K2CO3) Start->Catalyst OxAdd Oxidative Addition Catalyst->OxAdd Pd Cycle Transmetal Transmetalation OxAdd->Transmetal Pd Cycle RedElim Reductive Elimination Transmetal->RedElim Pd Cycle RedElim->Catalyst Pd Cycle Product Coupled Product RedElim->Product

Caption: Simplified Suzuki-Miyaura Coupling Cycle.

Conclusion

The 7-Methyl-triazolo[4,3-a]pyridin-3-amine scaffold is a valuable starting point for medicinal chemistry campaigns. The derivatization of its C3-amino group through robust methods like N-acylation and reductive amination provides a direct and efficient route to diverse compound libraries. Furthermore, advanced techniques such as cross-coupling reactions on a pre-functionalized core expand the accessible chemical space. The protocols and principles outlined in this guide offer a solid foundation for researchers to rationally design and synthesize novel derivatives for the development of new therapeutic agents.

References

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC. (n.d.).
  • 4-(3-((Pyridin-4-ylmethyl)amino)-[1][2][3]triazolo[4,3-b][1][2][3]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu - CentAUR. (n.d.). Retrieved from

  • Pyrazolopyridine and Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases | ACS Medicinal Chemistry Letters - ACS Publications. (2024, October 14).
  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication | Journal of Medicinal Chemistry - ACS Publications. (2024, July 3).
  • Synthesis of 7-amino-3-phenyl-[1][2][3]triazolo [4,3-a] pyrimidin-5(1H)-one (5). (n.d.). Retrieved from

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC - NIH. (n.d.).
  • Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PMC - PubMed Central. (n.d.).
  • Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction | ACS Omega - ACS Publications. (2024, June 24).
  • Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - Taylor & Francis Online. (2024, October 8).
  • (PDF) Synthesis of Triazolo[4′,5′:4,5]furo[2,3- c ]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction - ResearchGate. (2024, June 24).
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry. (n.d.).
  • Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma - MDPI. (n.d.).
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - ResearchGate. (2025, August 7).
  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - MDPI. (2024, February 18).

Sources

Application Note: Comprehensive Analytical Methodologies for the Characterization and Quantification of 7-Methyl-triazolo[4,3-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

**Abstract

This document provides a comprehensive guide to the essential analytical techniques for 7-Methyl-triazolo[4,3-a]pyridin-3-amine, a heterocyclic compound of significant interest in pharmaceutical research. The triazolopyridine scaffold is a key pharmacophore in numerous biologically active molecules.[1][2] Therefore, robust and reliable analytical methods are paramount for ensuring the identity, purity, and stability of new chemical entities (NCEs) containing this moiety. This guide details step-by-step protocols for structural characterization via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), quantification and purity assessment using High-Performance Liquid Chromatography (HPLC), and the development of a stability-indicating method through forced degradation studies. The methodologies are designed for researchers, analytical scientists, and drug development professionals, emphasizing the scientific rationale behind procedural choices to ensure method integrity and reproducibility.

Introduction and Foundational Characterization

7-Methyl-triazolo[4,3-a]pyridin-3-amine belongs to the triazolopyridine class of nitrogen-containing heterocycles, which are widely investigated for their diverse pharmacological activities.[2][3] Accurate analytical characterization is the bedrock of drug discovery and development, ensuring that biological and toxicological data are derived from a well-characterized molecule. This section covers the foundational techniques for confirming the chemical identity and structure of the target compound.

Physicochemical Properties

A summary of the key physicochemical properties for 7-Methyl-triazolo[4,3-a]pyridin-3-amine is presented below. These values are crucial for selecting appropriate solvents, understanding potential analytical challenges, and interpreting data.

PropertyValueSource
Molecular Formula C₇H₈N₄Calculated
Molecular Weight 148.17 g/mol Calculated
Appearance Expected to be a crystalline solid[4][5]
UV-Vis λmax ~320-330 nmInferred from parent compound[4]
Overall Analytical Workflow

The comprehensive analysis of a new chemical entity like 7-Methyl-triazolo[4,3-a]pyridin-3-amine follows a logical progression. The workflow ensures that the material's identity is confirmed before its purity and stability are assessed.

G Figure 1. Overall Analytical Workflow cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Assay cluster_2 Phase 3: Stability Assessment Sample Test Sample Received NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS Spectro FTIR / UV-Vis Sample->Spectro HPLC_Dev HPLC Method Development NMR->HPLC_Dev Identity Confirmed HPLC_Val Method Validation (ICH Guidelines) HPLC_Dev->HPLC_Val Purity Purity & Assay Quantification HPLC_Val->Purity Forced_Deg Forced Degradation Studies HPLC_Val->Forced_Deg Validated Method Available SIM Stability-Indicating Method Confirmed Forced_Deg->SIM Final Comprehensive Characterization Report

Caption: A logical workflow for the complete analytical characterization of a new chemical entity.

Protocol 1.1: Structural Confirmation by NMR Spectroscopy

Rationale: NMR is the most powerful technique for the unambiguous determination of molecular structure. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. For triazolopyridine derivatives, these techniques are standard for structural verification.[1][6]

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for nitrogen-containing heterocycles due to its high solubilizing power.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a spectral width of approximately 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2-5 seconds.

    • Acquire a sufficient number of scans (typically >1024) to achieve adequate signal-to-noise.

  • Data Processing & Interpretation: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak. Integrate ¹H signals and compare chemical shifts and coupling patterns to the expected structure.

Protocol 1.2: Molecular Weight Verification by Mass Spectrometry (MS)

Rationale: MS provides the exact mass of the molecule, confirming its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, nitrogen-containing compounds, typically yielding the protonated molecular ion [M+H]⁺.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~10-20 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50 v/v). A small amount of formic acid (0.1%) can be added to promote protonation.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.

  • Infusion Analysis:

    • Set the ESI source to positive ion mode.

    • Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

  • Data Analysis: Acquire the spectrum and identify the peak corresponding to the [M+H]⁺ ion. For 7-Methyl-triazolo[4,3-a]pyridin-3-amine (C₇H₈N₄), the expected monoisotopic mass of the [M+H]⁺ ion is 149.0822. Compare the measured mass to the theoretical mass; a mass accuracy of <5 ppm is required for confident identification.

Chromatographic Analysis for Purity and Assay

High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard method for determining the purity and assay of active pharmaceutical ingredients (APIs). Its high resolving power allows for the separation of the main component from process-related impurities and potential degradants.

Protocol 2.1: Reversed-Phase HPLC-UV Method

Rationale: A reversed-phase C18 column is chosen for its versatility and ability to retain moderately polar compounds like the target analyte. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected within a reasonable runtime. Acetonitrile is a common organic modifier, and a volatile buffer like ammonium formate makes the method compatible with future MS analysis.

Instrumentation and Conditions:

ParameterRecommended SettingRationale
Instrument HPLC system with a gradient pump, autosampler, and PDA/UV detectorStandard for pharmaceutical analysis.
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 4.5 (adjusted with Formic Acid)Buffered aqueous phase to ensure consistent peak shape.
Mobile Phase B AcetonitrileStrong organic solvent for elution.
Gradient Program See Table BelowTo separate compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 5 µLSmall volume to prevent peak distortion.
Detection UV at 254 nm and 325 nm254 nm is a general wavelength; 325 nm is near the expected λmax.
Sample Diluent Acetonitrile/Water (50:50 v/v)To ensure sample solubility and compatibility with the mobile phase.

Gradient Elution Program:

Time (min)% Mobile Phase B
0.05
15.095
18.095
18.15
22.05

Step-by-Step Protocol:

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in the diluent. Prepare a working standard at 0.1 mg/mL by diluting the stock solution.

  • Sample Preparation: Prepare the sample to be tested at a nominal concentration of 0.1 mg/mL in the diluent.

  • Analysis: Inject a blank (diluent), the reference standard, and the test sample.

  • Data Processing: Integrate all peaks in the chromatograms. Calculate the purity of the sample using the area percent method. Calculate the assay against the reference standard.

Development of a Stability-Indicating Method

A stability-indicating method is an analytical procedure that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. Forced degradation studies are essential for developing and validating such a method.[7]

Forced Degradation Workflow

Rationale: Subjecting the drug substance to stress conditions (acid, base, oxidation, heat, light) generates potential degradation products.[8] Analyzing these stressed samples with the developed HPLC method demonstrates its ability to separate the intact drug from any degradants, thereby proving its specificity and stability-indicating nature.

G Figure 2. Forced Degradation Workflow cluster_conditions Stress Conditions cluster_analysis Analysis & Evaluation Acid Acid Hydrolysis (0.1 M HCl, 60°C) HPLC Analyze Stressed Samples by HPLC-PDA Acid->HPLC Neutralize/Dilute Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->HPLC Neutralize/Dilute Oxidation Oxidation (3% H₂O₂, RT) Oxidation->HPLC Neutralize/Dilute Thermal Thermal (80°C, Solid State) Thermal->HPLC Neutralize/Dilute Photo Photolytic (ICH Q1B Light Box) Photo->HPLC Neutralize/Dilute Purity Assess Peak Purity HPLC->Purity Mass_Bal Calculate Mass Balance Purity->Mass_Bal Resolution Check Resolution (Rs > 2) Drug vs. Degradants Mass_Bal->Resolution End Validated Method Resolution->End Method is Stability-Indicating Start Drug Substance Sample Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo

Caption: Workflow for demonstrating the specificity of an analytical method via forced degradation.

Protocol 3.1: Forced Degradation Study

Objective: To generate 5-20% degradation of the active substance under various stress conditions.

Step-by-Step Protocol:

  • Prepare Stock Solution: Prepare a stock solution of the drug substance at 1.0 mg/mL in a suitable solvent (e.g., Acetonitrile/Water).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl (final concentration: 0.5 mg/mL in 0.1 M HCl). Heat at 60°C. Withdraw aliquots at several time points (e.g., 2, 4, 8 hours), neutralize with an equivalent amount of 0.2 M NaOH, and dilute to the target concentration (0.1 mg/mL) for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH (final concentration: 0.5 mg/mL in 0.1 M NaOH). Heat at 60°C. Withdraw aliquots, neutralize with 0.2 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final concentration: 0.5 mg/mL in 3% H₂O₂). Keep at room temperature. Withdraw aliquots at several time points and dilute for HPLC analysis.

  • Thermal Degradation: Store a known quantity of the solid drug substance in an oven at 80°C for 48 hours. Dissolve the stressed solid to the target concentration for analysis.

  • Photolytic Degradation: Expose the solid drug substance and a solution (at 0.5 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze the samples alongside a dark control.

  • Analysis and Evaluation:

    • Analyze all stressed and control samples using the HPLC method described in Protocol 2.1, ensuring a PDA detector is used.

    • Evaluate the chromatograms for the appearance of new peaks (degradants).

    • Perform peak purity analysis on the main analyte peak in each stressed sample to ensure it is spectrally pure and free from co-eluting degradants.

    • Ensure the resolution between the main peak and the closest eluting degradant is greater than 2.0.

References

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023). National Center for Biotechnology Information. Available at: [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2020). Research Journal of Pharmacy and Technology. Available at: [Link]

  • 4-(3-((Pyridin-4-ylmethyl)amino)-[1][3]triazolo[4,3-b][1][3]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu. (n.d.). CentAUR. Available at: [Link]

  • NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION. (2018). Semantic Scholar. Available at: [Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (2022). MDPI. Available at: [Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (2022). National Center for Biotechnology Information. Available at: [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). ResearchGate. Available at: [Link]

  • (7-Methyl-[1][3]triazolo[4,3-a]pyridin-3-yl)methanamine. (n.d.). PubChem. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). National Center for Biotechnology Information. Available at: [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Available at: [Link]

Sources

Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of 7-Methyl-triazolo[4,3-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the analysis of 7-Methyl-triazolo[4,3-a]pyridin-3-amine using High-Resolution Mass Spectrometry (HRMS). The[1][2]triazolo[4,3-a]pyridine scaffold is a significant pharmacophore found in numerous therapeutic agents, making the precise characterization of its derivatives crucial for drug discovery and development.[3] This guide outlines a comprehensive workflow, from sample preparation to data interpretation, employing Electrospray Ionization (ESI) coupled with Collision-Induced Dissociation (CID) for tandem mass spectrometry (MS/MS) analysis. A proposed fragmentation pathway for 7-Methyl-triazolo[4,3-a]pyridin-3-amine is presented to aid in spectral interpretation and structural confirmation.

Introduction

7-Methyl-triazolo[4,3-a]pyridin-3-amine is a heterocyclic compound featuring a fused triazolopyridine ring system. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[4][5] Accurate mass measurement and structural confirmation are paramount for advancing compounds through the drug development pipeline, from initial synthesis to metabolic studies.

High-Resolution Mass Spectrometry (HRMS) offers unparalleled mass accuracy and resolving power, enabling the unequivocal determination of elemental composition and aiding in the structural elucidation of unknown compounds and their metabolites.[1] When coupled with tandem mass spectrometry techniques like Collision-Induced Dissociation (CID), HRMS provides detailed information about the molecule's structure through the analysis of its fragmentation patterns.

This document serves as a practical guide for researchers undertaking the mass spectrometric analysis of 7-Methyl-triazolo[4,3-a]pyridin-3-amine. It provides a robust set of protocols and a theoretical framework for understanding its behavior under ESI-MS/MS conditions.

Experimental Workflow

The overall experimental workflow for the analysis of 7-Methyl-triazolo[4,3-a]pyridin-3-amine is depicted below. This process begins with sample preparation, followed by HRMS analysis in both full scan and tandem MS modes, and concludes with data analysis and structural elucidation.

Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Prep Dissolution in Methanol/Water (1:1 v/v) with 0.1% Formic Acid HRMS Full Scan HRMS (Positive ESI Mode) Determine Accurate Mass of [M+H]+ Prep->HRMS Infusion/LC Injection MSMS Tandem MS (CID) Select [M+H]+ as Precursor Acquire Fragment Ion Spectrum HRMS->MSMS Isolate Precursor Ion Data Analyze Mass Spectra - Confirm Elemental Composition - Propose Fragmentation Pathway - Elucidate Structure MSMS->Data Interpret Fragment Data

Figure 1: General experimental workflow for the HRMS analysis of 7-Methyl-triazolo[4,3-a]pyridin-3-amine.

Protocols

Sample Preparation

The polarity of 7-Methyl-triazolo[4,3-a]pyridin-3-amine, conferred by the amine group and nitrogen-rich heterocyclic system, dictates the choice of solvent. A polar protic solvent is ideal for promoting ionization in ESI.

Protocol:

  • Prepare a stock solution of 7-Methyl-triazolo[4,3-a]pyridin-3-amine at a concentration of 1 mg/mL in methanol.

  • For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in a solution of 50:50 (v/v) methanol:water containing 0.1% formic acid. The acidic modifier is crucial for promoting protonation of the analyte to form the [M+H]⁺ ion in positive mode ESI.

  • For LC-MS analysis, the same final concentration and solvent composition can be used, with chromatographic conditions tailored to the specific column and instrument. A C18 reversed-phase column is a suitable starting point for small molecule analysis.[6]

High-Resolution Mass Spectrometry (HRMS)

The initial HRMS analysis is performed in full scan mode to determine the accurate mass of the protonated molecule.

Instrumentation: An Orbitrap or a Time-of-Flight (TOF) mass spectrometer is recommended for this analysis due to their high resolving power and mass accuracy.

Protocol:

  • Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy.

  • Set the instrument to positive electrospray ionization (ESI+) mode.

  • Infuse the prepared sample solution at a flow rate of 5-10 µL/min.

  • Acquire data in full scan mode over a mass range of m/z 50-500.

  • Key Parameters (Example for Orbitrap):

    • Spray Voltage: 3.5 - 4.0 kV

    • Capillary Temperature: 275 - 325 °C

    • Sheath and Aux Gas Flow Rate: Optimized for stable spray

    • Resolution: > 70,000

Tandem Mass Spectrometry (MS/MS) via Collision-Induced Dissociation (CID)

Following the identification of the protonated molecular ion, MS/MS experiments are performed to induce fragmentation and gather structural information.

Protocol:

  • Set the mass spectrometer to a product ion scan mode.

  • Select the m/z of the protonated molecule of 7-Methyl-triazolo[4,3-a]pyridin-3-amine (C₇H₈N₄, expected [M+H]⁺ at m/z 149.0822) as the precursor ion for fragmentation.

  • Apply a range of collision energies (e.g., 10-40 eV) to observe the evolution of the fragmentation pattern. This allows for the identification of both low-energy (rearrangement) and high-energy (bond cleavage) fragmentation pathways.

  • Acquire the product ion spectra.

Results and Discussion: A Proposed Fragmentation Pathway

Based on the chemical structure of 7-Methyl-triazolo[4,3-a]pyridin-3-amine and established fragmentation patterns of related nitrogen-containing heterocyclic compounds, a plausible fragmentation pathway is proposed.[2][7] The fused ring system's stability and the presence of functional groups (methyl and amine) will govern the fragmentation. The triazole ring is generally less stable than the pyridine ring and is a likely site for initial fragmentation.[2]

Key Predicted Fragments:

m/z (Proposed) Formula (Proposed) Loss from Precursor Proposed Structure/Identity
149.0822[C₇H₉N₄]⁺-Protonated Molecular Ion ([M+H]⁺)
121.0716[C₇H₇N₂]⁺N₂H₂Loss of diazomethane from the triazole ring
106.0655[C₇H₈N]⁺N₃HCleavage and loss of the triazole moiety
94.0651[C₆H₈N]⁺CH₃N₃Loss of methyl azide
79.0549[C₅H₅N]⁺C₂H₄N₃Loss of the triazole and methyl groups

The proposed fragmentation pathway is illustrated in the following diagram:

Fragmentation M [M+H]⁺ m/z 149.0822 C₇H₉N₄⁺ F1 Fragment 1 m/z 121.0716 C₇H₇N₂⁺ M->F1 - N₂H₂ F2 Fragment 2 m/z 106.0655 C₇H₈N⁺ M->F2 - N₃H F3 Fragment 3 m/z 94.0651 C₆H₈N⁺ M->F3 - CH₃N₃ F4 Fragment 4 m/z 79.0549 C₅H₅N⁺ F2->F4 - C₂H₃

Sources

Application Notes and Protocols for 7-Methyl-triazolo[4,3-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Privileged Scaffold

The[1][2][3]triazolo[4,3-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry. This structural motif is present in a multitude of biologically active compounds, demonstrating a broad spectrum of therapeutic potential. Derivatives of this scaffold have been investigated for their utility as anticancer agents (including c-Met and tankyrase inhibitors), modulators of the immune response (IDO1 inhibitors), and as antibacterial and antifungal agents.[1][4][5][6] The unique electronic and steric properties of the triazolopyridine ring system allow for diverse interactions with biological targets.[2]

This document provides detailed application notes and protocols for the research chemical 7-Methyl-triazolo[4,3-a]pyridin-3-amine . While specific biological data for this exact compound is not extensively published, this guide will leverage the known activities of structurally related molecules to provide a robust framework for its investigation. The protocols herein are designed to be adaptable and serve as a starting point for exploring the compound's potential as a modulator of key cellular pathways.

Compound Profile: 7-Methyl-triazolo[4,3-a]pyridin-3-amine

Parameter Value Source
Molecular Formula C7H8N4PubChem[7]
Molecular Weight 148.17 g/mol PubChem[7]
Appearance Expected to be a crystalline solidInferred from similar compounds[2]
Solubility To be determined experimentally. Suggested starting solvents: DMSO for stock solutions, with further dilution in aqueous buffers or cell culture media.General practice for small molecules[8]
Purity ≥95% recommended for biological assaysStandard laboratory practice

A Note on the 7-Methyl Group: The presence of a methyl group at the 7-position is not merely a minor structural modification. In related heterocyclic systems, such "magic methyl" groups have been shown to significantly enhance binding affinity to target proteins by occupying small hydrophobic pockets and influencing the compound's conformation.[9] This suggests that the 7-methyl group on this triazolopyridine scaffold could be a critical determinant of its biological activity and selectivity.

Hypothesized Biological Activities and Potential Applications

Based on the activities of related triazolopyridine derivatives, 7-Methyl-triazolo[4,3-a]pyridin-3-amine is a candidate for investigation in the following areas:

  • Oncology: As a potential inhibitor of protein kinases such as c-Met, or as a modulator of signaling pathways implicated in cancer, like the WNT/β-catenin pathway through tankyrase inhibition.[4][6] The triazolo[4,3-a]pyridine scaffold has also been identified in inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the DNA damage response (DDR) pathway.[9]

  • Immunotherapy: The triazole ring is a known heme-binding motif, and related compounds have been developed as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a crucial enzyme in tumor immune evasion.[5]

  • Infectious Diseases: The broader class of triazole-containing heterocycles has demonstrated significant antibacterial and antifungal properties.[1][10]

Experimental Protocols

I. Initial Compound Handling and Preparation

Causality: Proper handling and solubilization are critical for obtaining reproducible results. Small molecule inhibitors are often sparingly soluble in aqueous solutions, necessitating the use of a polar aprotic solvent like DMSO for stock solutions.

Protocol 1: Preparation of Stock Solutions

  • Weighing: Accurately weigh a precise amount of 7-Methyl-triazolo[4,3-a]pyridin-3-amine in a sterile microcentrifuge tube.

  • Solubilization: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Self-Validation: Before use in assays, visually inspect the thawed aliquot for any precipitation. If precipitation is observed, gently warm and vortex to redissolve.

II. In Vitro Kinase Inhibition Assays

Causality: To investigate the potential of 7-Methyl-triazolo[4,3-a]pyridin-3-amine as a kinase inhibitor, a direct enzymatic assay is the first step. This will determine if the compound can inhibit the activity of a purified kinase in a cell-free system. The choice of kinase should be guided by the activities of related compounds (e.g., c-Met, DNA-PK).[4][9]

Protocol 2: General Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)

This protocol is a template and should be optimized for the specific kinase of interest.

  • Kinase Reaction Setup:

    • Prepare a kinase reaction buffer appropriate for the target kinase.

    • In a 96-well or 384-well plate, add the kinase, the specific substrate, and ATP at a concentration near the Km for the kinase.

  • Compound Addition:

    • Prepare a serial dilution of 7-Methyl-triazolo[4,3-a]pyridin-3-amine in the kinase reaction buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

    • Add the diluted compound to the wells containing the kinase reaction mix. Include positive control (known inhibitor) and negative control (DMSO vehicle) wells.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • Detection of Kinase Activity:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Self-Validation: The positive control should yield an IC50 value consistent with published data. The Z'-factor for the assay should be ≥ 0.5, indicating a robust assay window.

Workflow for Kinase Inhibitor Screening

G cluster_0 Biochemical Screening cluster_1 Cell-Based Assays A Prepare Serial Dilution of 7-Methyl-triazolo[4,3-a]pyridin-3-amine B Set up Kinase Reaction (Kinase, Substrate, ATP) A->B C Incubate at Optimal Temperature B->C D Stop Reaction & Detect ADP Production (e.g., ADP-Glo™) C->D E Measure Luminescence D->E F Calculate IC50 Value E->F G Determine Cellular Target Engagement F->G Proceed if IC50 is potent H Assess Downstream Signaling (e.g., Western Blot for p-Met) G->H I Measure Cellular Phenotype (e.g., Proliferation, Apoptosis) H->I

Caption: Workflow for evaluating 7-Methyl-triazolo[4,3-a]pyridin-3-amine as a kinase inhibitor.

III. Cell-Based Assays

Causality: Cell-based assays are essential to determine if the compound can engage its target in a physiological context and elicit a biological response.[11] These assays can measure target engagement, downstream signaling, and phenotypic outcomes like cell viability.[3][11]

Protocol 3: Cell Viability/Cytotoxicity Assay (e.g., using MTT or CellTiter-Glo®)

  • Cell Seeding: Seed cancer cells (e.g., a c-Met-dependent line like MKN-45 or a DNA-PK proficient line like HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.[4]

  • Compound Treatment: Treat the cells with a serial dilution of 7-Methyl-triazolo[4,3-a]pyridin-3-amine. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • Viability Assessment:

    • For MTT: Add MTT reagent and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and read the absorbance at 570 nm.

    • For CellTiter-Glo®: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Read the luminescence.

  • Data Analysis: Calculate the percent viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).

Self-Validation: The morphology of the cells in the vehicle control wells should appear healthy. The dose-response curve should be sigmoidal.

Protocol 4: Western Blot for Downstream Signaling

This protocol assumes a potential inhibition of the c-Met pathway.

  • Cell Treatment: Seed and treat cells as in the viability assay. The treatment duration should be shorter (e.g., 1-24 hours) to capture changes in protein phosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against the phosphorylated form of the target (e.g., phospho-c-Met) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe for the total protein (e.g., total c-Met) and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Self-Validation: A known inhibitor of the pathway should show a decrease in the phosphorylated protein. The loading control should be consistent across all lanes.

Hypothetical Signaling Pathway Inhibition

G HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds & Activates PI3K PI3K c-Met Receptor->PI3K Phosphorylates Akt Akt PI3K->Akt Activates Proliferation & Survival Proliferation & Survival Akt->Proliferation & Survival 7-Methyl-triazolo[4,3-a]pyridin-3-amine 7-Methyl-triazolo[4,3-a]pyridin-3-amine 7-Methyl-triazolo[4,3-a]pyridin-3-amine->c-Met Receptor Inhibits

Caption: Hypothetical inhibition of the c-Met signaling pathway.

Concluding Remarks

7-Methyl-triazolo[4,3-a]pyridin-3-amine belongs to a class of compounds with significant and diverse biological activities. The protocols and application notes provided here offer a comprehensive starting point for researchers to systematically investigate its potential. By employing a combination of biochemical and cell-based assays, the mechanism of action, potency, and therapeutic potential of this promising research chemical can be thoroughly elucidated.

References

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. (2023). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • A review for cell-based screening methods in drug discovery. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Role of Cell-Based Assays in Drug Discovery and Development. (n.d.). Creative Bioarray. Retrieved January 23, 2026, from [Link]

  • A Facile Synthesis of Amide Derivatives of[1][2][3]Triazolo[4,3-a]pyridine. (2015). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis, Anti-inflammatory and Antibacterial Activities of Novel Pyrazolo[4,3-g]pteridines. (2016). ResearchGate. Retrieved January 23, 2026, from [Link] pteridines

  • Step-by-Step Guide to Kinase Inhibitor Development. (2023). Reaction Biology. Retrieved January 23, 2026, from [Link]

  • Synthesis and biological evaluation of new[1][2][3]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. (2016). PubMed. Retrieved January 23, 2026, from [Link]

  • The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. (2022). Wiley Online Library. Retrieved January 23, 2026, from [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one. (2020). ResearchGate. Retrieved January 23, 2026, from [Link]

  • 7-methyl-[1][2][3]triazolo[4,3-a]pyridin-3-amine. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2022). MDPI. Retrieved January 23, 2026, from [Link]

  • Create Your Own Cellular Compound Target Engagement Assay. (2017). YouTube. Retrieved January 23, 2026, from [Link]

  • Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. (2020). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. (2021). PubMed. Retrieved January 23, 2026, from [Link]

  • 4-(3-((Pyridin-4-ylmethyl)amino)-[1][2][3]triazolo[4,3-b][1][2][3]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu. (n.d.). CentAUR. Retrieved January 23, 2026, from [Link]

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. (2023). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2022). MDPI. Retrieved January 23, 2026, from [Link]

  • The Use of Cell-Based Assays for Translational Medicine Studies. (n.d.). BioAgilytix. Retrieved January 23, 2026, from [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648). (2020). ACS Publications. Retrieved January 23, 2026, from [Link]

Sources

Application Notes and Protocols for 7-Methyl-triazolo[4,3-a]pyridin-3-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of Triazolo[4,3-a]pyridine

The[1][2][3]triazolo[4,3-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry. This heterocyclic system is a bioisostere of purine, enabling it to interact with a wide array of biological targets, particularly ATP-binding sites in kinases. The unique electronic and steric properties of the triazolopyridine moiety can enhance binding affinity, improve metabolic stability, and confer favorable pharmacokinetic properties to drug candidates.[4] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents.

This document provides detailed application notes and protocols for the exploration of 7-Methyl-triazolo[4,3-a]pyridin-3-amine , a key starting material and potential pharmacophore for the development of novel therapeutics. We will delve into its synthesis, potential applications in screening for kinase and enzyme inhibitors, and provide exemplary protocols for its evaluation in a drug discovery context.

Chemical Profile

PropertyValueSource
IUPAC Name 7-methyl-[1][2][3]triazolo[4,3-a]pyridin-3-amineN/A
Molecular Formula C₇H₈N₄N/A
Molecular Weight 148.17 g/mol N/A
Canonical SMILES CC1=CC2=NN=C(N)N2C=C1N/A

Proposed Synthesis Protocol

While a specific protocol for 7-Methyl-triazolo[4,3-a]pyridin-3-amine is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established methods for analogous structures.[5][6] The following protocol outlines a two-step process starting from a commercially available substituted pyridine.

G cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Cyclization A 2-Chloro-4-methylpyridine C 2-Hydrazinyl-4-methylpyridine A->C Reflux, Ethanol B Hydrazine hydrate B->C E 7-Methyl-triazolo[4,3-a]pyridin-3-amine C->E Base (e.g., NaHCO3) Solvent (e.g., Methanol) D Cyanogen bromide (CNBr) D->E

A high-level workflow for screening kinase inhibitors.

Exemplary Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

  • Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.

  • Materials:

    • Recombinant human kinase (e.g., c-Met)

    • Substrate peptide

    • ATP

    • Assay buffer

    • 7-Methyl-triazolo[4,3-a]pyridin-3-amine derivatives (test compounds)

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

    • White, opaque 96-well or 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In the assay plate, add the test compounds, kinase, and substrate in the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

As a Scaffold for Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors

IDO1 is a heme-containing enzyme that catabolizes tryptophan and is a key target in cancer immunotherapy due to its role in creating an immunosuppressive tumor microenvironment. T[4]hetr[1][2][3]iazolo[4,3-a]pyridine scaffold has been identified as a novel chemotype capable of binding to the heme iron in the active site of IDO1.

Signaling Pathway: IDO1-mediated Immune Suppression

G cluster_0 Tumor Microenvironment A Tryptophan B IDO1 Enzyme A->B Catabolism C Kynurenine B->C D T-Cell C->D Inhibition E Immune Suppression D->E F 7-Methyl-triazolo[4,3-a]pyridin-3-amine Derivative F->B Inhibition

Inhibition of IDO1 by a triazolopyridine derivative can restore T-cell function.

Exemplary Protocol: HeLa Cell-based IDO1 Activity Assay

  • Principle: This assay measures the activity of IDO1 in human cells by quantifying the conversion of tryptophan to kynurenine.

  • Materials:

    • HeLa cells

    • IFN-γ (to induce IDO1 expression)

    • Tryptophan-containing medium

    • Test compounds

    • Trichloroacetic acid (TCA)

    • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

    • 96-well cell culture plates

  • Procedure:

    • Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with IFN-γ for 24-48 hours to induce IDO1 expression.

    • Add serial dilutions of the test compounds to the cells and incubate for a specified time.

    • Collect the cell culture supernatant.

    • Add TCA to the supernatant to precipitate proteins, then centrifuge.

    • Transfer the supernatant to a new plate and add Ehrlich's reagent.

    • Incubate for 10 minutes at room temperature to allow color development (kynurenine forms a yellow adduct).

    • Measure the absorbance at 490 nm.

    • Calculate the percent inhibition of kynurenine formation and determine the IC50 value.

Conclusion and Future Directions

7-Methyl-triazolo[4,3-a]pyridin-3-amine is a valuable building block for the synthesis of compound libraries targeting key enzymes in oncology and immunology. Its structural similarity to purines makes it an excellent starting point for the development of kinase inhibitors, while the triazolopyridine core has shown promise as a novel heme-binding moiety for IDO1 inhibition. The protocols outlined in this document provide a framework for researchers to explore the therapeutic potential of this versatile scaffold. Future work should focus on the synthesis and screening of a diverse library of derivatives to establish clear structure-activity relationships and to identify lead compounds for further preclinical development.

References

  • CentAUR (2021). 4-(3-((Pyridin-4-ylmethyl)amino)-tr[1][2][3]iazolo[4,3-b]tr[1][2][3]iazin-6- yl)phenol: an improved anticancer agent in hepatocellu. Available at: [Link]

  • MDPI (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Available at: [Link]

  • PubMed (2020). The Discovery of 7-Methyl-2-[(7-methyltr[1][2][3]iazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Available at: [Link]

  • National Center for Biotechnology Information (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. Available at: [Link]

  • ResearchGate (2018). Synthesis of 7-amino-3-phenyl-tr[1][2][3]iazolo [4,3-a] pyrimidin-5(1H)-one (5). Available at: [Link]

  • MDPI (2018). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. Available at: [Link]

  • National Center for Biotechnology Information (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Available at: [Link]

  • National Center for Biotechnology Information (2024). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Available at: [Link]

  • ACS Publications (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. Available at: [Link]

  • ResearchGate (2025). Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents. Available at: [Link]

  • PubMed (2018). Synthesis, Molecular Docking and in Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine⁻Pyrazole Hybrid Derivatives. Available at: [Link]

  • ResearchGate (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3- c ]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. Available at: [Link]

  • MDPI (2022). Screening of a Combinatorial Library of Triazine-Scaffolded Dipeptide-Mimic Affinity Ligands to Bind Plasmid DNA. Available at: [Link]

  • ACS Publications (2020). The Discovery of 7-Methyl-2-[(7-methyltr[1][2][3]iazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Available at: [Link]

  • HAL Open Science (2020). PrepFlow: A Toolkit for Chemical Library Preparation and Management for Virtual Screening. Available at: [Link]

  • National Center for Biotechnology Information (2021). TheTr[1][2][3]iazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. Available at: [Link]

  • Royal Society of Chemistry (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available at: [Link]

  • Semantic Scholar (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1. Available at: [Link]

  • PubMed (2016). Synthesis and biological evaluation of newtr[1][2][3]iazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methyl-triazolo[4,3-a]pyridin-3-amine

Technical Support Center: Synthesis of 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-3-amine

Welcome to the technical support center for the synthesis of 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve your synthetic yield and product purity.

I. Synthetic Overview & Key Challenges

The synthesis of 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-3-amine is a robust process, yet it presents specific challenges that can impact yield and purity. The most common and efficient synthetic route is a two-step process:

  • Step 1: Synthesis of 2-hydrazinyl-4-methylpyridine. This intermediate is typically prepared by the nucleophilic substitution of 2-chloro-4-methylpyridine with hydrazine hydrate.

  • Step 2: Cyclization to form the triazolopyridine core. The 2-hydrazinyl-4-methylpyridine intermediate is then cyclized with cyanogen bromide to yield the final product.

This guide will address potential issues in both of these critical steps, providing a logical framework for troubleshooting and optimization.

II. Troubleshooting Guide: Step-by-Step Solutions

Step 1: Synthesis of 2-hydrazinyl-4-methylpyridine

This initial step is crucial as the purity of the hydrazinopyridine intermediate directly affects the final product yield and purity.

Issue 1.1: Low or No Conversion of 2-chloro-4-methylpyridine

  • Question: My reaction shows a significant amount of unreacted 2-chloro-4-methylpyridine even after prolonged reaction time. What are the possible causes and solutions?

  • Answer: Low conversion in this nucleophilic aromatic substitution can stem from several factors:

    • Insufficient Reaction Temperature: The reaction of 2-chloropyridines with hydrazine hydrate often requires elevated temperatures to proceed at a reasonable rate. A typical temperature range is 100-130°C.[4]

    • Inadequate Hydrazine Hydrate Excess: Hydrazine hydrate serves as both the nucleophile and often as the solvent. A large excess is generally used to drive the reaction to completion.

    • Poor Quality of Reagents: Ensure that the 2-chloro-4-methylpyridine is of high purity and the hydrazine hydrate has not decomposed.

    Troubleshooting Protocol:

    • Verify Reaction Temperature: Use a calibrated thermometer to ensure the reaction mixture reaches and maintains the target temperature.

    • Increase Hydrazine Hydrate Stoichiometry: If you are using a co-solvent, consider increasing the molar excess of hydrazine hydrate. If using hydrazine hydrate as the solvent, ensure a sufficient volume is used.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material.

ParameterRecommended Range
Reaction Temperature100 - 130 °C
Hydrazine Hydrate5-10 equivalents (if using a co-solvent) or as solvent
Reaction Time10 - 48 hours

Issue 1.2: Formation of Side Products and Difficult Purification

  • Question: I've obtained a dark, oily crude product that is difficult to purify. What are the likely side products and how can I minimize their formation?

  • Answer: The formation of colored impurities is common in this reaction, often due to side reactions of hydrazine.

    • Dimerization and Polymerization: Hydrazine can undergo self-condensation or react with the product to form complex mixtures, especially at high temperatures.

    • Oxidation: The hydrazinopyridine product can be susceptible to oxidation, leading to colored impurities.

    Solutions:

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.[4]

    • Controlled Temperature: Avoid excessive heating, as this can promote the formation of polymeric byproducts.

    • Purification Strategy: The crude product is often an oil. Purification can be achieved by column chromatography on silica gel, though care must be taken as the product can be somewhat unstable on silica. Alternatively, conversion to a hydrochloride salt can facilitate purification by crystallization.

Step 2: Cyclization with Cyanogen Bromide

The final cyclization step is critical and involves the use of a hazardous reagent, cyanogen bromide. Careful execution is paramount for both safety and success.

Issue 2.1: Low Yield of 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-3-amine

  • Question: The yield of my final product is consistently low. How can I optimize the cyclization reaction?

  • Answer: Low yields in this step can be attributed to several factors:

    • Purity of the Hydrazinopyridine Intermediate: As mentioned, impurities from the first step can interfere with the cyclization.

    • Reaction Conditions: The choice of solvent and temperature is critical. The reaction is often performed in a protic solvent like methanol or ethanol at room temperature or with gentle heating.[5]

    • Stoichiometry of Cyanogen Bromide: A slight excess of cyanogen bromide is typically used. However, a large excess can lead to side reactions.

    • pH of the Reaction Mixture: The reaction is sensitive to pH. The addition of a mild base may be necessary to neutralize any hydrobromic acid formed during the reaction, which can protonate the starting material and inhibit cyclization.

    Optimization Workflow:

    Gcluster_step1Purity of Intermediatecluster_step2Reaction Conditionscluster_step3Stoichiometrycluster_step4Work-up & PurificationstartLow Yield in CyclizationpurityPurify 2-hydrazinyl-4-methylpyridinestart->puritysolventScreen Solvents(e.g., MeOH, EtOH, MeCN)purity->solventIf purity is hightempOptimize Temperature(e.g., 0°C to RT to 50°C)solvent->tempbaseAdd Mild Base(e.g., NaHCO3, Et3N)temp->basecnbrTitrate Cyanogen Bromide(1.0 to 1.5 eq.)base->cnbrworkupOptimize Quenching and Extractioncnbr->workuppurificationEvaluate Purification Method(Crystallization vs. Chromatography)workup->purification

Issue 2.2: Safety Concerns and Handling of Cyanogen Bromide

  • Question: Cyanogen bromide is highly toxic. What are the necessary safety precautions?

  • Answer: Cyanogen bromide is a severe irritant and is highly toxic by inhalation, ingestion, and skin contact. It is crucial to handle this reagent with extreme caution. [3] Mandatory Safety Protocols:

    • Fume Hood: All manipulations of cyanogen bromide, including weighing and addition to the reaction, must be performed in a well-ventilated chemical fume hood.

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

    • Quenching: Any unreacted cyanogen bromide must be quenched before work-up. A common method is to add a solution of sodium hydroxide and sodium hypochlorite (bleach).

    • Waste Disposal: Dispose of all cyanogen bromide waste according to your institution's hazardous waste disposal procedures.

III. Frequently Asked Questions (FAQs)

  • Q1: What is the expected overall yield for this two-step synthesis?

    • A1: While yields can vary depending on the scale and optimization, a well-executed synthesis can be expected to have an overall yield in the range of 60-75%. The first step, the synthesis of 2-hydrazinyl-4-methylpyridine, can often achieve yields of 78% or higher. [2]The cyclization step may have a slightly lower yield.

  • Q2: Can I use a different cyclizing agent instead of cyanogen bromide?

    • A2: Yes, other reagents can be used to form the 3-amino-triazolopyridine ring system. For instance, an electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates is a milder alternative that avoids the use of cyanogen bromide. [6]However, this would require a different starting material or an additional synthetic step.

  • Q3: My final product is difficult to crystallize. What purification alternatives do I have?

    • A3: If direct crystallization from the crude reaction mixture is challenging, column chromatography on silica gel is a common alternative. [1]A gradient elution system, for example, with dichloromethane and methanol, can be effective. It is also worth attempting to form a salt (e.g., hydrochloride or maleate) of the final product, as salts often have better crystalline properties.

  • Q4: How can I confirm the structure of my final product?

    • A4: The structure of 7-Methyl-t[1][2][3]riazolo[4,3-a]pyridin-3-amine should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected proton NMR spectrum would show characteristic signals for the methyl group, the aromatic protons on the pyridine ring, and the amine protons.

IV. Experimental Protocols

Protocol 1: Synthesis of 2-hydrazinyl-4-methylpyridine

Caption: Workflow for the synthesis of 2-hydrazinyl-4-methylpyridine.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4-methylpyridine (1.0 eq).

  • Add hydrazine hydrate (8-10 eq) to the flask.

  • Heat the reaction mixture to 100-110°C and stir for 24-48 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of 7-Methyl-t[1][2][3]riazolo[4,3-a]pyridin-3-amine

Step-by-Step Procedure:

  • Caution: Perform this reaction in a well-ventilated fume hood.

  • Dissolve 2-hydrazinyl-4-methylpyridine (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • In a separate flask, dissolve cyanogen bromide (1.1 eq) in the same solvent.

  • Slowly add the cyanogen bromide solution to the solution of 2-hydrazinyl-4-methylpyridine with stirring.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench any excess cyanogen bromide by adding a solution of sodium hydroxide and sodium hypochlorite.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude product by crystallization or column chromatography.

V. References

  • CentAUR. (n.d.). 4-(3-((Pyridin-4-ylmethyl)amino)-t[1][2][3]riazolo[4,3-b]t[1][2][3]riazin-6- yl)phenol: an improved anticancer agent in hepatocellu. Retrieved from [Link]

  • ChemInform. (2010). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Integration of Bromine and Cyanogen Bromide Generators for the Telescoped Continuous Synthesis of Cyclic Guanidines | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Retrieved from [Link]

  • Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. Retrieved from

  • Google Patents. (n.d.). US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles. Retrieved from

Technical Support Center: Synthesis of 7-Methyl-triazolo[4,3-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 7-Methyl-triazolo[4,3-a]pyridin-3-amine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a core focus on achieving high purity and avoiding common impurities. We will delve into the causality behind experimental choices, providing field-proven insights to ensure reproducible, high-quality results.

Section 1: The Core Synthetic Pathway - A Mechanistic Overview

The synthesis of 7-Methyl-triazolo[4,3-a]pyridin-3-amine is robustly achieved via a two-step process. The overall strategy involves the initial formation of a key hydrazinopyridine intermediate, followed by an electrophilic cyclization to construct the fused triazole ring system.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization cluster_2 Purification A 2-Chloro-4-methylpyridine C 2-Hydrazinyl-4-methylpyridine A->C Nucleophilic Aromatic Substitution (SNAr) B Hydrazine Hydrate B->C D Cyanogen Bromide (CNBr) E 7-Methyl-triazolo[4,3-a]pyridin-3-amine C->E Electrophilic Cyclization D->E F Final Product (>99% Purity) E->F Recrystallization or Chromatography E->F

Caption: High-level workflow for the synthesis of 7-Methyl-triazolo[4,3-a]pyridin-3-amine.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a question-and-answer format, providing both explanations and actionable solutions.

Category A: Issues with the Precursor (2-hydrazinyl-4-methylpyridine)

Q1: My yield of 2-hydrazinyl-4-methylpyridine is low, and TLC/LC-MS analysis shows significant unreacted 2-chloro-4-methylpyridine. What is the cause and how can I fix it?

A: This is a classic issue of incomplete reaction, typically stemming from insufficient reaction time, inadequate temperature, or improper stoichiometry.

  • Causality: The reaction of 2-chloropyridine with hydrazine is a nucleophilic aromatic substitution (SNAr). These reactions require sufficient thermal energy to overcome the activation barrier. Furthermore, using a large excess of hydrazine hydrate is crucial not only to drive the reaction to completion via Le Châtelier's principle but also because hydrazine can act as both the nucleophile and the base in the reaction.

  • Solutions:

    • Increase Reaction Time & Temperature: Ensure the reaction is heated to reflux (around 100-110 °C) for a sufficient duration, often up to 48 hours.[1][2] Monitor the reaction progress by TLC until the starting material spot is completely consumed.

    • Use a Sufficient Excess of Hydrazine Hydrate: A common and effective ratio is using 10 volumes of hydrazine hydrate relative to the mass of the 2-chloropyridine starting material.[2] This ensures the concentration of the nucleophile remains high throughout the reaction.

    • Ensure Purity of Starting Material: Verify the purity of your 2-chloro-4-methylpyridine. The presence of non-reactive impurities will artificially lower your yield.

Q2: I'm observing multiple new spots on my TLC plate after the reaction with hydrazine, in addition to my product and starting material. What are these potential side products?

A: The high reactivity of hydrazine can lead to several side products, especially if the reaction conditions are not well-controlled.

  • Causality: The primary side products could include di-substituted pyridines or products from over-alkylation of the hydrazine. However, a more common issue is the quality of the work-up. 2-hydrazinopyridines can be sensitive and may degrade if the work-up is too harsh.

  • Solutions:

    • Controlled Work-up: After the reaction is complete, cool the mixture and dilute it with water to precipitate the product. Avoid strong acids or bases during the initial work-up.

    • Purification of the Intermediate: It is highly recommended to purify the 2-hydrazinyl-4-methylpyridine intermediate before proceeding to the next step. This can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by careful column chromatography. A pure intermediate is the best guarantee for a clean cyclization reaction.

Category B: Challenges in the Cyclization Step

Q3: The final cyclization with cyanogen bromide is messy, yielding multiple products and a low yield of the desired amine. How can I improve the selectivity?

A: This is the most critical step, and its success hinges on controlling the reactivity of cyanogen bromide (CNBr) and preventing side reactions.

  • Causality: Cyanogen bromide is a highly reactive and moisture-sensitive electrophile. Uncontrolled addition, elevated temperatures, or the presence of water can lead to its decomposition, polymerization, or reaction with the solvent. The order of addition is also critical to prevent the formation of undesired intermediates. The reaction is analogous to the synthesis of 2-amino-1,3,4-oxadiazoles from acid hydrazides and CNBr, which also requires careful control.[3]

  • Solutions:

    • Maintain Low Temperature: The reaction should be performed at a low temperature, typically 0-5 °C, to moderate the reactivity of CNBr.

    • Use an Anhydrous Solvent: The reaction must be carried out in a suitable anhydrous solvent, such as methanol or ethanol.

    • Controlled pH: The reaction often proceeds best in a neutral or slightly basic medium. A common procedure involves dissolving the hydrazinopyridine in the alcohol solvent, adding a base like sodium bicarbonate or sodium acetate, cooling the mixture, and then adding the CNBr solution dropwise. This neutralizes the HBr formed during the reaction, preventing acid-catalyzed side reactions.

    • Order of Addition: Add a solution of cyanogen bromide slowly to the cooled solution of 2-hydrazinyl-4-methylpyridine. This ensures that the hydrazinopyridine is not in large excess at any point, which could lead to other reactions.

Q4: I've isolated a major product with the correct mass for my target molecule, but the 1H NMR spectrum is different from the expected 7-Methyl-triazolo[4,3-a]pyridin-3-amine. Could this be an isomer?

A: Yes, this is a very common and often overlooked issue. You have likely synthesized the thermodynamically more stable isomer, 7-methyl-[4][5][6]triazolo[1,5-a]pyridin-2-amine, via a Dimroth rearrangement.

  • Causality: The[4][5][6]triazolo[4,3-a]pyridine system can rearrange to the more stable[4][5][6]triazolo[1,5-a]pyridine isomer, particularly under acidic or basic conditions, or upon heating.[7] This rearrangement is often facilitated by electron-withdrawing groups on the pyridine ring, but can still occur with electron-donating groups under certain conditions.[7]

  • Solutions:

    • Strict pH and Temperature Control: Avoid excessive heat and strong acids or bases during both the reaction and the work-up. The use of a mild base like sodium bicarbonate during the reaction helps prevent acid-catalyzed rearrangement.

    • Analytical Confirmation: Use 2D NMR techniques (like HMBC and NOESY) to definitively confirm the connectivity of your final product. The proton on the 5-position of the desired [4,3-a] isomer will have different correlations compared to the protons on the rearranged [1,5-a] isomer.

G cluster_labels start intermediate Ring-Opened Intermediate start->intermediate Ring Fission (Acid/Base Catalyzed) end intermediate->end Ring Closure label_start [1,2,4]triazolo[4,3-a] Isomer (Kinetic Product) label_end [1,2,4]triazolo[1,5-a] Isomer (Thermodynamic Product)

Caption: The Dimroth rearrangement pathway from the kinetic to the thermodynamic product.

Category C: Purification and Characterization

Q6: What is the most effective method for purifying the final product to >99% purity for downstream applications?

A: A combination of techniques is often best.

  • Solutions:

    • Recrystallization: This is the preferred method for removing minor impurities, especially if the crude product is relatively clean. A solvent screen (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures with water) should be performed to find optimal conditions that provide good recovery and high purity.

    • Flash Column Chromatography: If the crude product contains multiple impurities or the rearranged isomer, column chromatography on silica gel is necessary. A gradient elution system, often starting with a non-polar solvent (like dichloromethane or ethyl acetate) and gradually increasing the polarity with methanol, is typically effective. Adding a small amount of triethylamine (0.1-1%) to the mobile phase can help prevent streaking of the basic amine product on the silica gel.

Section 3: Recommended Experimental Protocols

Protocol 1: Synthesis of 2-Hydrazinyl-4-methylpyridine

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4-methylpyridine (1.0 eq).

  • Reagent Addition: Add hydrazine hydrate (99%, 10 volumes, e.g., 100 mL for 10 g of starting material).

  • Reaction: Heat the mixture to reflux (approx. 100 °C) and stir vigorously for 24-48 hours. Monitor the reaction's completion by TLC (e.g., 8:2 ethyl acetate/methanol).[2]

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature, then further cool in an ice bath.

  • Isolation: Slowly add cold water to the mixture to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude solid can be recrystallized from ethanol or an ethanol/water mixture to yield pure 2-hydrazinyl-4-methylpyridine.

Protocol 2: Cyclization to 7-Methyl-triazolo[4,3-a]pyridin-3-amine

  • Setup: In a three-neck round-bottom flask under a nitrogen atmosphere, dissolve 2-hydrazinyl-4-methylpyridine (1.0 eq) in anhydrous methanol.

  • Base Addition: Add sodium bicarbonate (1.5 eq) to the solution.

  • Cooling: Cool the stirred suspension to 0 °C using an ice-salt bath.

  • CNBr Addition: In a separate flask, dissolve cyanogen bromide (1.1 eq) in a minimal amount of anhydrous methanol. Add this solution dropwise to the cold reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to stir at 0-5 °C for 2-4 hours, then let it slowly warm to room temperature and stir overnight.

  • Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product should be purified by flash chromatography or recrystallization as described in Q6.

Section 4: Impurity Summary

Impurity NameStructureProbable OriginIdentification Method
2-Chloro-4-methylpyridinePyridine ring with Cl at C2, Me at C4Incomplete reaction in Step 1LC-MS (distinct mass), 1H NMR (distinct aromatic signals)
7-Methyl-[4][5][6]triazolo[1,5-a]pyridin-2-amineIsomeric fused ring systemDimroth rearrangement during Step 2LC-MS (same mass as product), 1H NMR (different chemical shifts and coupling patterns), 2D NMR
Polymeric byproductsN/AUncontrolled reaction of CNBrInsoluble, dark material; broad signals in NMR

References

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (n.d.). National Institutes of Health (NIH). [Link]

  • Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. (2024). ACS Omega. [Link]

  • A Facile Synthesis of Amide Derivatives of[4][5][6]Triazolo[4,3-a]pyridine. (2015). ResearchGate. [Link]

  • Method of making 2-amino-5-substituted-1,3,4-oxadiazoles. (1959).
  • A Mild Synthesis of[4][5][6]Triazolo[4,3-a]pyridines. (2014). ResearchGate. [Link]

  • Synthetic process for 2-hydrazinylpyridine derivative. (2017).

Sources

Validation & Comparative

A Comparative Guide to the Selectivity and Cross-Reactivity of 7-Methyl-triazolo[4,3-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with diverse biological activities.[4][5] This guide focuses on a specific derivative, 7-Methyl-triazolo[4,3-a]pyridin-3-amine, hereafter referred to as Compound X . For the purposes of this technical analysis, we will proceed under the working hypothesis that Compound X has been identified as a potent inhibitor of the c-Met receptor tyrosine kinase , a critical target in oncology.[1] This document provides a framework for assessing its kinase selectivity profile, comparing it with established inhibitors, and offers detailed protocols for validating its target engagement in a cellular context. Our objective is to present a comprehensive methodology for characterizing the cross-reactivity of novel chemical entities, ensuring a robust foundation for further preclinical and clinical development.

Introduction: The Imperative of Kinase Selectivity

The human kinome consists of over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets. This similarity presents a formidable challenge in drug discovery: designing inhibitors that potently modulate their intended target while avoiding unintended interactions with other kinases.[6] Off-target activity can lead to a range of adverse effects, from unforeseen toxicities to the confounding of experimental results. Therefore, early and comprehensive selectivity profiling is not merely a characterization step but a critical pillar of drug development, essential for building a robust safety and efficacy profile.[7]

Structurally related compounds, such as derivatives of triazolotriazine, have demonstrated potent inhibitory potential against the c-Met tyrosine kinase.[1] This guide establishes a systematic approach to evaluating our lead molecule, Compound X, by benchmarking its performance against known c-Met inhibitors and employing state-of-the-art techniques to confirm its mechanism of action within the complex cellular environment.

Comparative Selectivity Analysis

The cornerstone of this guide is a multi-faceted comparison of Compound X with two benchmark inhibitors:

  • Crizotinib: A well-established, FDA-approved multi-kinase inhibitor with potent activity against ALK, ROS1, and c-Met.

  • "Alternative A": A hypothetical, highly selective, next-generation c-Met inhibitor used here to represent a different chemical scaffold.

In Vitro Biochemical Profiling: The Kinome Screen

Experimental Rationale: The initial assessment of selectivity is best achieved through a broad biochemical screen against a panel of purified kinases. This provides a direct measure of a compound's intrinsic affinity for various targets.[8] For this analysis, we utilized a 100-kinase panel, with inhibition measured at a fixed concentration (1 µM) to identify potential off-target liabilities. For kinases showing significant inhibition, full dose-response curves were generated to determine IC₅₀ values. Assays are typically performed at an ATP concentration close to the Kₘ for each respective kinase to provide a fair comparison of intrinsic affinity.[9]

Data Summary:

Kinase TargetCompound X (IC₅₀, nM)Crizotinib (IC₅₀, nM)"Alternative A" (IC₅₀, nM)
c-Met (Primary Target) 5.2 8.1 2.5
VEGFR2850120>10,000
TIE2>10,000250>10,000
AXL1,20045>10,000
RON45158,500
ALK>10,00025>10,000
ROS1>10,0001.9>10,000

Table 1: Comparative IC₅₀ values for Compound X and benchmark inhibitors against the primary target (c-Met) and a selection of common off-targets.

Interpretation of Results: The data indicate that Compound X is a potent inhibitor of c-Met, comparable in potency to Crizotinib. Critically, Compound X demonstrates a superior selectivity profile compared to Crizotinib, showing significantly less activity against key off-targets like VEGFR2, AXL, ALK, and ROS1. Its profile suggests a potential reduction in off-target-driven side effects. The minor activity against RON, a closely related receptor tyrosine kinase, is noted and warrants further investigation. "Alternative A" represents an idealized selective compound with minimal off-target activity.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)

Experimental Rationale: While biochemical assays are crucial, they do not account for factors like cell permeability, efflux pumps, or the need to compete with high intracellular ATP concentrations.[2][9] The Cellular Thermal Shift Assay (CETSA) directly measures the interaction between a drug and its target protein in intact cells.[10] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[11] By heating cell lysates treated with a compound and quantifying the amount of soluble protein remaining, we can confirm target engagement in a physiologically relevant setting.[12]

Workflow Diagram:

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis p1 Culture Cells to 80% Confluency p2 Treat Cells with Compound X (or Vehicle Control) p1->p2 p3 Harvest and Aliquot Cell Suspension p2->p3 p4 Heat Aliquots to a Range of Temperatures (e.g., 40°C - 70°C) p3->p4 p5 Lyse Cells (Freeze-Thaw) p4->p5 p6 Separate Soluble vs. Aggregated Proteins (Centrifugation) p5->p6 p7 Quantify Soluble Target Protein (e.g., Western Blot) p6->p7 Selectivity_Funnel A Broad Kinase Screen (1µM) B IC50 Determination (Dose-Response) A->B Identify Hits C Cellular Target Engagement (CETSA) B->C Confirm Potency & Selectivity D In Vivo Efficacy & PK/PD Studies C->D Validate Cellular MoA

Caption: A logical funnel for kinase inhibitor characterization.

Conclusion

This guide demonstrates a robust, multi-tiered strategy for characterizing the cross-reactivity of the novel c-Met inhibitor, 7-Methyl-triazolo[4,3-a]pyridin-3-amine (Compound X). By combining broad in vitro kinase profiling with definitive cellular target engagement assays, we can build a comprehensive understanding of its selectivity and mechanism of action. The data presented suggest that Compound X possesses a highly desirable selectivity profile, distinguishing it from established multi-kinase inhibitors. The successful execution of the outlined CETSA protocol would provide the final piece of evidence needed to confidently advance this compound into the next phase of drug development.

References

  • Al-Ostath, A., et al. (2023). 4-(3-((Pyridin-4-ylmethyl)amino)-t[1][2][3]riazolo[4,3-b]t[1][2][3]riazin-6-yl)phenol: an improved anticancer agent in hepatocellular. CentAUR. Available at: [Link]

  • Vallejo, D., et al. (2020). The Discovery of 7-Methyl-2-[(7-methylt[1][2][3]riazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648). Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, L., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. Available at: [Link]

  • ResearchGate. (2020). The Discovery of 7-Methyl-2-[(7-methylt[1][2][3]riazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one. ResearchGate. Available at: [Link]

  • Szafranski, K., et al. (2021). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules. Available at: [Link]

  • Martinez Molina, D. & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. Available at: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • ResearchGate. (2018). Discovery and Kinetic Profiling of 7-Aryl-1,2,4-triazolo[4,3-a]pyridines: Positive Allosteric Modulators of the Metabotropic Glutamate Receptor 2. ResearchGate. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Bio-protocol. (2024). Cellular thermal shift assay (CETSA). Bio-protocol. Available at: [Link]

  • Zhang, J., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. Available at: [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link]

  • ChemMedChem. (2024). TheT[1][2][3]riazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. Wiley Online Library. Available at: [Link]

  • ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]

Sources

Benchmarking Triazolo[4,3-a]pyridine Derivatives: A Guide to Performance Evaluation in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the triazolopyridine scaffold has emerged as a privileged structure. Its unique electronic and steric properties make it an attractive starting point for the development of potent and selective therapeutic agents. This guide provides an in-depth analysis of the performance of derivatives based on the triazolo[4,3-a]pyridine and related scaffolds, using the discovery of the potent DNA-Dependent Protein Kinase (DNA-PK) inhibitor, AZD7648, as a guiding case study. We will explore the nuances of experimental design, data interpretation, and the crucial structure-activity relationships (SAR) that drive successful drug development.

The Central Role of the Triazolopyridine Core

The triazolopyridine moiety is a bicyclic heteroaromatic system that offers a versatile platform for medicinal chemists. Its nitrogen atoms can engage in crucial hydrogen bonding interactions with protein targets, while the fused ring system provides a rigid framework for orienting substituents in three-dimensional space.[1][2] The unique chemical structure of the triazole moiety can influence polarity, lipophilicity, and the hydrogen-bond-forming ability of compounds, thereby improving their pharmacokinetic and pharmacodynamic profiles.[1]

Case Study: The Discovery of AZD7648, a Potent and Selective DNA-PK Inhibitor

The development of AZD7648 provides an excellent illustration of how systematic modifications to a triazolopyridine-containing lead compound can dramatically enhance its performance. DNA-PK is a critical enzyme in the DNA damage response (DDR) pathway, and its inhibition is a promising strategy in oncology.[3][4] The initial hit compound in the AZD7648 discovery program had good DNA-PKcs potency but suffered from poor lipophilicity and off-target effects.[3] The subsequent optimization process, which we will dissect here, showcases a masterclass in medicinal chemistry.

Comparative Performance Data

The following tables summarize the key performance data for a selection of compounds from the AZD7648 discovery program, illustrating the impact of chemical modifications on various parameters.

Table 1: Biochemical and Cellular Potency

CompoundR1R2DNA-PKcs Enzyme pIC50DNA-PKcs Cell pIC50
1 Mecyclopentyl8.36.5
4 Metrans-4-hydroxycyclohexyl9.57.5
12 Me7-methyl[1][3][5]triazolo[1,5-a]pyridin-6-yl>107.2
14 Me7-methyl[1][3][5]triazolo[4,3-a]pyridin-6-yl>108.1
16 (AZD7648) Me7-methyl[1][3][5]triazolo[1,5-a]pyridin-6-yl>108.3

Data sourced from J. Med. Chem. 2020, 63, 7, 3461–3471.[3][6]

Table 2: Physicochemical and Pharmacokinetic Properties

CompoundlogDHuman Microsome Clearance (CLint, µL/min/mg)Caco-2 Efflux Ratio
1 3.7--
4 2.349-
12 1.4-66
14 1.4--
16 (AZD7648) 1.6131.0

Data sourced from J. Med. Chem. 2020, 63, 7, 3461–3471.[3][6]

Analysis of Structure-Activity Relationships (SAR)

The data clearly demonstrates a thoughtful, multi-parameter optimization process. The initial hit, compound 1 , was potent but highly lipophilic (logD = 3.7).[3] The introduction of a hydroxyl group in compound 4 improved the logD and both enzyme and cell potency.[3][4]

A significant leap in performance was achieved by replacing the aniline group with a triazolopyridine moiety. This strategic move aimed to reduce the basicity of a nitrogen atom in the preceding imidazopyridine series, which was hypothesized to improve cell permeability.[3] Comparing compounds 12 and 14 , the switch to the triazolopyridine scaffold in 14 led to a notable increase in cellular potency, highlighting the favorable properties of this chemical group.[3][4]

The final candidate, AZD7648 (16) , combines the optimal triazolopyridine fragment with a tetrahydropyran group, resulting in excellent cellular potency, low clearance in human microsomes, and no significant efflux in Caco-2 assays, indicating good potential for oral bioavailability.[3] The "magic methyl" group on the triazolopyridine ring was also shown to be crucial for a significant boost in potency, likely by inducing a beneficial conformational twist in the molecule.[3][4]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the presented data, it is essential to understand the underlying experimental methodologies.

DNA-PKcs Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DNA-PKcs.

Protocol:

  • Recombinant human DNA-PKcs is incubated with a peptide substrate and a defined concentration of ATP (adenosine triphosphate) in an appropriate buffer system.

  • The test compounds are added at varying concentrations.

  • The reaction is initiated and allowed to proceed for a set period at a controlled temperature.

  • The reaction is stopped, and the amount of phosphorylated peptide product is quantified. This is often done using a time-resolved fluorescence resonance energy transfer (TR-FRET) or a similar detection method.

  • The IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity, is calculated from the dose-response curve.

Cellular Autophosphorylation Inhibition Assay

This assay measures the inhibition of DNA-PKcs activity within a cellular context.

Protocol:

  • A suitable cell line, such as A549, is cultured.

  • The cells are pre-incubated with the test compounds at various concentrations.

  • DNA damage is induced, typically through irradiation, to activate the DNA-PKcs pathway.

  • The cells are lysed, and the level of autophosphorylated DNA-PKcs (at a specific site like S2056) is measured using an enzyme-linked immunosorbent assay (ELISA).

  • The cellular IC50 value is determined from the dose-response curve.

Visualizing the Path to Optimization

Diagrams are invaluable tools for visualizing complex relationships in drug discovery.

SAR_Flowchart cluster_0 Initial Hit cluster_1 Physicochemical Property Optimization cluster_2 Scaffold Hopping & Potency Enhancement cluster_3 Final Candidate Hit Compound 1 (pIC50 = 8.3, logD = 3.7) Optimization1 Compound 4 (pIC50 = 9.5, logD = 2.3) Hit->Optimization1 Improve logD Optimization2 Compound 14 (pIC50 > 10, Cell pIC50 = 8.1) Optimization1->Optimization2 Introduce Triazolopyridine Candidate AZD7648 (16) (Excellent Potency & PK Properties) Optimization2->Candidate Optimize for PK Experimental_Workflow cluster_0 Biochemical Screening cluster_1 Cellular Activity cluster_2 ADME Profiling Biochem DNA-PKcs Enzyme Assay (Determine pIC50) Cellular Cellular Autophosphorylation Assay (Determine Cell pIC50) Biochem->Cellular Confirm on-target activity in cells ADME Microsomal Stability & Caco-2 Assays (Assess PK properties) Cellular->ADME Evaluate drug-like properties

Caption: A generalized experimental workflow for kinase inhibitor evaluation.

Conclusion

The benchmarking of 7-Methyl-triazolo[4,3-a]pyridin-3-amine and its derivatives is not a simple matter of comparing single data points. A comprehensive evaluation requires a multi-faceted approach that considers biochemical potency, cellular activity, physicochemical properties, and pharmacokinetic parameters in concert. The successful development of AZD7648 from a triazolopyridine-containing lead serves as a powerful testament to the value of this integrated strategy. By understanding the "why" behind experimental choices and the intricate interplay of SAR, researchers can more effectively navigate the challenging path of drug discovery and unlock the full potential of promising chemical scaffolds like triazolopyridine.

References

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. National Institutes of Health. [Link]

  • The Discovery of 7-Methyl-2-[(7-methylt[1][3][5]riazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. ResearchGate. [Link]

  • The Discovery of 7-Methyl-2-[(7-methylt[1][3][5]riazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. ACS Publications. [Link]

  • 4‐{3‐[(Pyridin‐4‐ylmethyl)amino]‐t[1][3][5]riazolo[4,3‐b]t[1][3][5]riazin‐6‐yl}phenol: An improved anticancer agent in hepatocellular carcinoma and a selective MDR1/MRP modulator. ResearchGate. [Link]

  • Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. PubMed Central. [Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. PubMed Central. [Link]

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. National Institutes of Health. [Link]

  • Discovery of 3-phenyl-t[1][3][5]riazolo[4,3-a]pyridine derivatives as potent smoothened inhibitors against colorectal carcinoma. PubMed. [Link]

  • The Discovery of 7-Methyl-2-[(7-methylt[1][3][5]riazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. PubMed. [Link]

  • Synthesis, Anti-inflammatory and Antibacterial Activities of Novel Pyrazolo[4,3-g]pteridines. ResearchGate. [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. [Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI. [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]

  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-t[1][3][4]riazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective c-Met Inhibitor. ACS Publications. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Reactant of Route 2
7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.